Ethyl 3-oxopiperidine-2-carboxylate hydrochloride
Description
Properties
IUPAC Name |
ethyl 3-oxopiperidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3.ClH/c1-2-12-8(11)7-6(10)4-3-5-9-7;/h7,9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBDJYOEPAJNCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678090 | |
| Record name | Ethyl 3-oxopiperidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253789-62-6 | |
| Record name | Ethyl 3-oxopiperidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Versatile Scaffold: A Technical Guide to the Synthesis of Bioactive Compounds from Ethyl 3-Oxopiperidine-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous and privileged scaffold in medicinal chemistry, found in a vast array of pharmaceuticals and biologically active natural products. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for targeting a variety of biological macromolecules. Among the many piperidine-based starting materials, ethyl 3-oxopiperidine-2-carboxylate hydrochloride stands out as a versatile and reactive intermediate, offering multiple points for chemical modification. This technical guide provides an in-depth exploration of the synthesis of diverse bioactive compounds from this valuable precursor, complete with detailed experimental protocols, quantitative data, and visual workflows to aid in the design and execution of novel synthetic strategies.
Core Synthetic Transformations and Bioactive Derivatives
This compound possesses three key functional groups amenable to chemical manipulation: the secondary amine, the ketone at the 3-position, and the ethyl ester at the 2-position. Strategic modification of these sites allows for the construction of a wide range of complex molecular architectures with diverse biological activities.
A crucial first step in many synthetic routes is the protection of the secondary amine. This is typically achieved under standard conditions to prevent unwanted side reactions and to modulate the reactivity of the piperidine ring. Common protecting groups include carbamates such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), which are readily introduced and can be selectively removed later in the synthetic sequence.
Stereoselective Reduction of the 3-Oxo Group: Access to Chiral 3-Hydroxypipecolic Acid Derivatives
One of the most powerful transformations of N-protected ethyl 3-oxopiperidine-2-carboxylate is the stereoselective reduction of the 3-keto group to a hydroxyl group. This creates two new stereocenters and provides access to valuable chiral 3-hydroxypipecolic acid derivatives, which are important components of many biologically active compounds. Dynamic kinetic resolution (DKR) using ketoreductases (KREDs) has emerged as a highly efficient method for achieving this transformation with excellent stereocontrol.[1][2]
Table 1: Ketoreductase-Catalyzed Dynamic Kinetic Resolution of N-Protected Ethyl 3-Oxopiperidine-2-carboxylate [1]
| N-Protecting Group | Ketoreductase (KRED) | Product Diastereomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
| Cbz | KRED-P1-B05 | (2S, 3R) | >99% | >99% |
| Cbz | KRED-P2-C02 | (2S, 3S) | 98% | >99% |
| Boc | KRED-P1-H08 | (2R, 3S) | 92% | >99% |
| Boc | KRED-NADH-101 | (2R, 3R) | 94% | >99% |
Experimental Protocol: General Procedure for Ketoreductase-Catalyzed Dynamic Kinetic Resolution [1]
A solution of the N-protected ethyl 3-oxopiperidine-2-carboxylate (1.0 g) in isopropanol (10 mL) is added to a solution of potassium phosphate buffer (100 mM, pH 7.0, 90 mL) containing NAD(P)H cofactor (1 g/L) and glucose dehydrogenase (GDH) for cofactor recycling. The reaction is initiated by the addition of the selected ketoreductase (lyophilized powder of clarified E. coli lysate). The reaction mixture is stirred at room temperature and the progress is monitored by HPLC. Upon completion, the mixture is extracted with ethyl acetate, and the organic layers are combined, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to afford the desired 3-hydroxypipecolic acid ethyl ester.
The resulting chiral 3-hydroxypipecolic acid derivatives are valuable intermediates for the synthesis of a variety of bioactive molecules, including enzyme inhibitors and conformationally constrained peptide mimics.
Caption: Workflow for the synthesis of bioactive molecules via stereoselective reduction.
Synthesis of Fused Piperidine Heterocycles
The presence of the ketone and the ester functionalities in ethyl 3-oxopiperidine-2-carboxylate provides an opportunity for the construction of fused heterocyclic systems. These reactions often proceed through intramolecular condensation or cyclization pathways, leading to novel and conformationally rigid scaffolds of medicinal interest. For instance, treatment of N-protected 3-alkenyl-4-oxopiperidine derivatives, which can be synthesized from related piperidones, with a Lewis acid can induce cyclization to form piperidine derivatives fused with oxygen-containing heterocycles.[1]
Table 2: Synthesis of a Fused Piperidine Derivative
| Reactant | Reagents | Product | Yield |
| tert-butyl 3-(3-((tert-butyldimethylsilyl)oxy)propyl)-4-oxopiperidine-1-carboxylate | BiBr3, Et3SiH | tert-butyl octahydropyrano[4,3-b]pyridine-1(2H)-carboxylate | High |
Experimental Protocol: Synthesis of a Fused Pyrrolo-diazepine System [1]
To a solution of tert-butyl 4-azido-1-oxo-2,7-diazaspiro[4.4]nonane-2-carboxylate in trifluoroacetic acid, an intramolecular Schmidt reaction is induced. The reaction mixture is stirred at room temperature until completion as monitored by TLC. The solvent is then removed under reduced pressure, and the residue is neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford tert-butyl 5-oxo-2,3,4,5,7,8,9,9a-octahydro-1H-pyrrolo[1,2-a][1][3]-diazepine-2-carboxylate.
Caption: General workflow for the synthesis of fused piperidine heterocycles.
Reactions with Organometallic Reagents
The ketone at the 3-position of the piperidine ring is susceptible to nucleophilic attack by organometallic reagents, such as Grignard reagents or organolithium compounds. This reaction allows for the introduction of a wide variety of carbon-based substituents at this position, further expanding the chemical space accessible from this starting material. The reaction of esters with an excess of these powerful nucleophiles typically leads to the formation of tertiary alcohols after a second addition to the intermediate ketone.[4][5]
Table 3: Representative Reaction of an Ester with a Grignard Reagent
| Ester | Grignard Reagent | Product |
| Ethyl Benzoate | Phenylmagnesium Bromide (excess) | Triphenylmethanol |
Experimental Protocol: General Procedure for the Reaction of an Ester with a Grignard Reagent [4]
A solution of the ester in anhydrous diethyl ether is added dropwise to a stirred solution of the Grignard reagent (at least 2 equivalents) in diethyl ether at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC). The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or crystallization to afford the tertiary alcohol.
Caption: Reaction of the starting material with excess organometallic reagents.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive compounds. Its multiple functional groups allow for a variety of chemical transformations, including stereoselective reductions, the formation of fused heterocyclic systems, and the introduction of carbon substituents via organometallic reagents. The methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the vast chemical space accessible from this piperidine scaffold, paving the way for the discovery of novel therapeutics. The ability to generate chiral centers with high stereocontrol, coupled with the potential for creating complex and rigid molecular architectures, ensures that this compound will remain a key building block in the field of medicinal chemistry for years to come.
References
The Elusive Scaffold: An In-depth Technical Guide to Ethyl 3-Oxopiperidine-2-carboxylate Hydrochloride and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1] This technical guide focuses on the ethyl 3-oxopiperidine-2-carboxylate hydrochloride scaffold and its closely related analogs as building blocks in drug discovery. While direct literature on the 2-carboxylate isomer is sparse, this paper will provide a comprehensive overview of the synthetic strategies, chemical properties, and therapeutic applications of the broader 3-oxopiperidine carboxylate class of molecules. By examining the well-documented 3-oxo-4-carboxylate and 2-oxo-3-carboxylate isomers, we aim to provide a valuable resource for researchers interested in the potential of this chemical space for the development of novel therapeutics.
Introduction to the 3-Oxopiperidine Carboxylate Scaffold
The 3-oxopiperidine moiety offers a unique combination of a rigid cyclic backbone with a reactive ketone functionality and a key point for diversification through the carboxylate group. This arrangement of functional groups provides a three-dimensional structure that can be tailored to interact with a variety of biological targets. The hydrochloride salt form enhances the solubility and stability of these compounds, making them attractive starting points for library synthesis and lead optimization. While the 2-carboxylate isomer of ethyl 3-oxopiperidine hydrochloride is not extensively reported, its structural isomers have found utility as versatile intermediates in the synthesis of a range of biologically active molecules.
Physicochemical Properties
The physicochemical properties of ethyl 3-oxopiperidine carboxylate hydrochlorides are crucial for their handling, formulation, and pharmacokinetic profiles. The presence of the ester and ketone functionalities, along with the protonated piperidine nitrogen, influences their solubility, lipophilicity, and crystal packing.
| Property | Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | Ethyl 2-oxo-3-piperidinecarboxylate |
| CAS Number | 72738-09-1 | 3731-16-6[2] |
| Molecular Formula | C₈H₁₄ClNO₃ | C₈H₁₃NO₃ |
| Molecular Weight | 207.65 g/mol | 171.19 g/mol [2] |
| Appearance | Solid | Crystals[2] |
| Melting Point | Not specified | 80-82 °C[2] |
| Boiling Point | Not specified | 326 °C at 760 mmHg[2] |
| Solubility | pH-dependent in aqueous media | Not specified |
Synthesis and Derivatization Strategies
The synthesis of the 3-oxopiperidine carboxylate core can be achieved through several routes, with the Dieckmann condensation being a prominent method for the cyclization of acyclic precursors. The reactivity of the scaffold allows for a wide range of chemical modifications.
General Synthetic Workflow
The synthesis of functionalized piperidine scaffolds often involves a multi-step process that includes ring formation, functional group manipulation, and diversification.
Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-3-oxopiperidine-4-carboxylate (A Dieckmann Condensation Approach)
This method, adapted from patented procedures, demonstrates the formation of the 3-oxopiperidine ring through an intramolecular condensation.[3]
-
Step 1: Preparation of the Acyclic Diester Precursor. N-benzylglycine ethyl ester is reacted with a 4-halobutyrate ester in the presence of a base (e.g., potassium carbonate) in an organic solvent (e.g., ethanol or toluene) to yield the acyclic diester.
-
Step 2: Dieckmann Condensation. The purified diester is dissolved in an anhydrous solvent (e.g., toluene or THF) and treated with a strong base (e.g., sodium ethoxide or potassium tert-butoxide) to initiate the intramolecular cyclization.
-
Step 3: Work-up and Purification. The reaction is quenched with an acidic solution, and the product is extracted with an organic solvent. The crude product is then purified by crystallization or chromatography to yield the N-benzyl-3-oxopiperidine-4-carboxylate.
-
Step 4: Hydrochloride Salt Formation. The free base is dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate) and treated with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt.
Applications in Drug Discovery
Although direct examples for the 2-carboxylate isomer are lacking, the broader 3-oxopiperidine scaffold is a key component in a variety of therapeutic agents. The strategic placement of the oxo and carboxylate functionalities allows for the exploration of diverse pharmacophores.
Potential Therapeutic Areas
Derivatives of the 3-oxopiperidine scaffold have been investigated for a range of biological activities. The following diagram illustrates the potential therapeutic applications based on the known activities of related piperidine-containing drugs.
Example of a Biologically Active Analog: A Histone Deacetylase (HDAC) Inhibitor
While not the exact scaffold, a study on benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate demonstrates the potential of the 4-oxopiperidine-2-carboxylate core in designing enzyme inhibitors. This compound was synthesized and evaluated for its in vitro growth inhibitory potency and exhibited good histone deacetylase (HDAC) activity.
| Compound | Target | Activity |
| Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]-4-oxopiperidine-1-carboxylate | Histone Deacetylase (HDAC) | Good in vitro growth inhibitory potency |
Conclusion and Future Directions
The this compound scaffold remains a relatively unexplored area in drug discovery. However, the well-established synthetic routes and diverse biological activities of its structural isomers, particularly the 4-carboxylate and 2-oxo-3-carboxylate analogs, highlight the potential of the 3-oxopiperidine core. Future research efforts could focus on the development of efficient and scalable syntheses for the 2-carboxylate isomer and the subsequent exploration of its chemical space through the generation of diverse libraries of analogs. Such endeavors may lead to the discovery of novel therapeutic agents with unique pharmacological profiles. The versatility of the piperidine scaffold, combined with the strategic placement of functional groups in the 3-oxopiperidine-2-carboxylate core, presents a promising, yet underexplored, opportunity for medicinal chemists.
References
An In-depth Technical Guide to Ethyl 3-oxopiperidine-2-carboxylate Hydrochloride and its Isomers
Disclaimer: Information regarding the specific compound of interest, Ethyl 3-oxopiperidine-2-carboxylate hydrochloride (CAS No. 1253789-62-6), is exceptionally limited in publicly available scientific literature. This guide provides the available data for this compound and presents a comprehensive overview of the closely related and well-documented isomer, Ethyl 2-oxo-3-piperidinecarboxylate , as a valuable reference for researchers, scientists, and drug development professionals. Data for another isomer, Ethyl 3-oxopiperidine-4-carboxylate hydrochloride , is also included for comparative purposes.
Introduction to Piperidine Carboxylates
Piperidine derivatives are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals and natural products. Their versatile chemical nature allows for a wide range of substitutions, leading to diverse biological activities. Ethyl piperidine carboxylates, in particular, are valuable intermediates in organic synthesis, serving as building blocks for more complex molecules with potential therapeutic applications. This guide focuses on the chemical properties and reactivity of this compound and its related isomers.
Physicochemical Properties
Quantitative data for this compound is scarce. However, a comparison of the available data for its isomers provides insight into the general physicochemical properties of this class of compounds.
| Property | This compound | Ethyl 2-oxo-3-piperidinecarboxylate | Ethyl 3-oxopiperidine-4-carboxylate hydrochloride |
| CAS Number | 1253789-62-6[1] | 3731-16-6[2][3] | 72738-09-1 |
| Molecular Formula | C₈H₁₄ClNO₃[1] | C₈H₁₃NO₃[2][3][4] | C₈H₁₄ClNO₃ |
| Molecular Weight | Not Available | 171.19 g/mol [2][4] | 207.65 g/mol |
| Melting Point | Not Available | 80-82 °C[5] | 200-202 °C[6] |
| Boiling Point | Not Available | 326 °C at 760 mmHg[3][5] | Not Available |
| Density | Not Available | 1.118 g/cm³[3][5] | Not Available |
| Appearance | Not Available | White to off-white crystalline powder[5] | Not Available |
| InChI Key | Not Available | DUMNOWYWTAYLJN-UHFFFAOYSA-N[2][5] | VMVUBCKFICINHZ-UHFFFAOYSA-N |
| SMILES | Not Available | CCOC(=O)C1CCCNC1=O[2][4] | CCOC(=O)C1CCNCC1=O.Cl |
Reactivity and Stability
The reactivity of these piperidine derivatives is largely dictated by the interplay of the ester, ketone, and amine functionalities.
Ethyl 2-oxo-3-piperidinecarboxylate is a cyclic β-keto ester. The presence of the amide proton and the protons alpha to the carbonyl groups makes this molecule susceptible to a range of reactions, including:
-
Alkylation and Acylation: The nitrogen of the piperidine ring can be alkylated or acylated under appropriate conditions.
-
Reactions at the α-carbon: The carbon atom between the two carbonyl groups is acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Reduction: The ketone and amide carbonyl groups can be reduced using various reducing agents.
The stability of Ethyl 3-oxopiperidine-4-carboxylate hydrochloride is pH-dependent in aqueous media, a characteristic likely shared by its 2-carboxylate counterpart. Thermal degradation can proceed through several pathways, including ester hydrolysis, decarboxylation, and elimination of hydrogen chloride.
Experimental Protocols
Synthesis of Ethyl 2-oxo-3-piperidinecarboxylate via Hydrogenation Cyclization
A classical and widely cited method for the synthesis of Ethyl 2-oxo-3-piperidinecarboxylate involves a two-step process starting from diethyl malonate and acrylonitrile.[7]
Step 1: Michael Addition
-
Reaction: Diethyl malonate is reacted with acrylonitrile in the presence of a base catalyst to yield diethyl 2-cyanoethylmalonate.
-
Procedure:
Step 2: Reductive Cyclization
-
Reaction: The resulting diethyl 2-cyanoethylmalonate undergoes hydrogenation and cyclization in the presence of a catalyst to form the final product.
-
Procedure:
-
Diethyl 2-cyanoethylmalonate is dissolved in an organic solvent (e.g., ethanol).
-
A Raney Cobalt or Raney Nickel catalyst is added to the solution.[7]
-
The mixture is subjected to a hydrogen atmosphere at elevated temperature (75-130 °C) and pressure.[7]
-
Upon completion, the catalyst is filtered off, and the product is isolated and purified by recrystallization.[7]
-
References
- 1. Synthonix, Inc > Synthons > ethyl 3-oxopiperidine-2-carboxylate;hydrochloride - [E1247] [synthonix.com]
- 2. Ethyl 2-oxo-3-piperidinecarboxylate 99 3731-16-6 [sigmaaldrich.com]
- 3. Ethyl 2-oxopiperidine-3-carboxylate | 3731-16-6 [chemnet.com]
- 4. GSRS [precision.fda.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. biosynce.com [biosynce.com]
- 7. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]
A Technical Guide to the Strategic Use of Ethyl 3-Oxopiperidine-2-carboxylate Hydrochloride in the Synthesis of Alkaloid Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic utility of ethyl 3-oxopiperidine-2-carboxylate hydrochloride, a versatile heterocyclic building block for the construction of complex alkaloid frameworks. While direct literature on this specific regioisomer is specialized, this document extrapolates from the well-established chemistry of related piperidine-based synthons to present its potential applications, key reactions, and detailed experimental protocols. The strategic incorporation of this molecule can pave the way for novel routes to a variety of alkaloid precursors, which are pivotal in the fields of medicinal chemistry and natural product synthesis.
Introduction to Piperidine Alkaloids and Synthetic Precursors
The piperidine ring is a ubiquitous structural motif found in a vast array of natural alkaloids, many of which exhibit significant biological activity.[1][2] The synthesis of these complex molecules often relies on the use of pre-functionalized piperidine building blocks. This compound offers a unique combination of functional groups—a ketone, an ester, and a secondary amine—making it a highly valuable precursor for introducing key structural elements found in various alkaloid families. Its hydrochloride salt form enhances stability and improves handling characteristics.
Core Reactivity and Synthetic Potential
The strategic value of this compound lies in the differential reactivity of its functional groups. The secondary amine allows for N-alkylation or N-acylation to introduce side chains or tether the molecule to other fragments. The ketone at the 3-position is a handle for various C-C bond-forming reactions, while the ester at the 2-position can be manipulated through hydrolysis, reduction, or conversion to other functional groups.
A critical aspect of its chemistry involves the generation of an enolate or enamine intermediate, which can then participate in a range of stereoselective transformations. This is particularly relevant for the synthesis of aspidosperma alkaloids, where the construction of a densely functionalized C-ring is a key challenge.[3]
Key Synthetic Transformations and Experimental Protocols
The following sections detail key synthetic transformations that can be applied to this compound, complete with representative experimental protocols. These protocols are based on established methodologies for structurally similar compounds.
A common strategy in the synthesis of indole alkaloids is the coupling of a piperidine fragment with an indole-containing moiety.[3] This can be achieved through N-acylation of the piperidine nitrogen.
Experimental Protocol: N-Acylation with Indole-3-acetyl Chloride
-
Preparation of the Free Base: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a mild base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq), at 0 °C to neutralize the hydrochloride and generate the free secondary amine.
-
Acylation: To the solution of the free base, add a solution of indole-3-acetyl chloride (1.1 eq) in the same solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the N-acylated product.
The presence of the ester and a reactive methylene group alpha to the ketone allows for intramolecular cyclization reactions, such as the Dieckmann condensation, to form bicyclic systems. This is a powerful strategy for constructing the core structures of various alkaloids.
Experimental Protocol: Intramolecular Dieckmann Condensation
-
Reaction Setup: To a solution of a suitable N-substituted ethyl 3-oxopiperidine-2-carboxylate derivative (1.0 eq) in an anhydrous solvent like toluene or THF, add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Cyclization: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 4-8 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: The resulting bicyclic β-keto ester can be purified by column chromatography or crystallization.
The ketone at the 3-position can be converted to an amine via reductive amination, introducing a new nitrogen-containing substituent with controlled stereochemistry, which is a common feature in many alkaloids.
Experimental Protocol: Reductive Amination
-
Imine Formation: Dissolve the N-protected ethyl 3-oxopiperidine-2-carboxylate (1.0 eq) and a primary amine (e.g., benzylamine, 1.1 eq) in a solvent such as methanol or dichloroethane. Add a catalytic amount of acetic acid.
-
Reduction: To this mixture, add a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) (1.5 eq) in portions at room temperature.
-
Stir the reaction for 12-24 hours.
-
Work-up: Quench the reaction with water and adjust the pH to basic (pH > 9) with an aqueous solution of sodium hydroxide. Extract the product with an organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the product by column chromatography.
Quantitative Data Summary
The following table summarizes representative quantitative data for the key transformations described above, based on analogous reactions reported in the literature. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.
| Transformation | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference Analogy |
| N-Acylation | Ethyl 3-oxopiperidine-2-carboxylate | Indole-3-acetyl chloride, TEA | DCM | 0 to RT | 3 | 85-95 | [3] |
| Dieckmann Condensation | N-alkylated piperidine | NaH | Toluene | 50 | 6 | 70-85 | General Organic Chemistry Principles |
| Reductive Amination | N-protected piperidone | Benzylamine, NaBH₃CN | Methanol | RT | 18 | 60-80 | General Organic Chemistry Principles |
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the synthetic transformations discussed.
References
In-depth Technical Guide: Spectroscopic and Analytical Data of Piperidine Carboxylate Derivatives
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the spectroscopic and analytical data for a key piperidine carboxylate derivative. While the initial focus of this guide was Ethyl 3-oxopiperidine-2-carboxylate hydrochloride, a thorough search of scientific literature and chemical databases did not yield sufficient experimental data for this specific compound.
Therefore, this guide presents a detailed analysis of the closely related and well-characterized compound, Ethyl 2-oxo-3-piperidinecarboxylate . This structural analog serves as a valuable reference point, offering insights into the spectroscopic properties and analytical methodologies relevant to this class of molecules. The data and protocols presented herein are essential for researchers engaged in the synthesis, characterization, and application of piperidine derivatives in drug discovery and development.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for Ethyl 2-oxo-3-piperidinecarboxylate.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| ¹H | CDCl₃ | 4.12 | q | 7.0 | -OCH₂CH₃ |
| 3.30 | m | -CH- | |||
| 3.00 | m | -NH-CH₂- | |||
| 2.60 | m | -CH₂- | |||
| 1.95 | m | -CH₂- | |||
| 1.21 | t | 7.1 | -OCH₂CH₃ | ||
| ¹³C | CDCl₃ | 174.16 | C=O (ester) | ||
| 170.0 (est.) | C=O (amide) | ||||
| 61.0 (est.) | -OCH₂- | ||||
| 57.88 | -CH- | ||||
| 44.67 | -NH-CH₂- | ||||
| 28.47 | -CH₂- | ||||
| 23.05 | -CH₂- | ||||
| 14.0 (est.) | -CH₃ |
Note: "est." indicates an estimated value based on typical chemical shifts for similar functional groups, as explicit ¹³C NMR data was not fully detailed in the available sources.
Table 2: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (amide) |
| ~2950 | Medium | C-H Stretch (aliphatic) |
| ~1730 | Strong | C=O Stretch (ester) |
| ~1670 | Strong | C=O Stretch (amide, lactam) |
Table 3: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | m/z | Relative Intensity (%) | Fragment Assignment |
| Electron Ionization (EI) | Positive | 171 | 100 | [M]⁺ |
| 126 | 35.6 | [M - OCH₂CH₃]⁺ | ||
| 98 | 43.5 | [M - COOCH₂CH₃]⁺ | ||
| 69 | 58.9 | |||
| 43 | 54.7 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These are based on standard laboratory practices and information inferred from various sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation:
-
NMR Spectrometer (e.g., Bruker, 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Internal standard (e.g., Tetramethylsilane, TMS)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of TMS to the solution to serve as a reference (δ = 0.00 ppm).
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Tune the probe for the respective nuclei (¹H and ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Set appropriate parameters, including spectral width, acquisition time, and number of scans.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the peaks in the ¹H spectrum and identify multiplicities and coupling constants.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Sample holder (e.g., KBr pellet press or ATR crystal)
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the mixture to a pellet-forming die.
-
-
Pellet Formation: Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet for background correction.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation:
-
Mass Spectrometer (e.g., GC-MS or LC-MS with an EI or ESI source)
Procedure (Electron Ionization - GC-MS):
-
Sample Introduction:
-
Dissolve a small amount of the sample in a suitable volatile solvent.
-
Inject the solution into the gas chromatograph (GC) inlet.
-
-
Chromatographic Separation: The compound is vaporized and separated from any impurities on the GC column.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV), leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection: The detector records the abundance of each ion at a specific m/z value.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the spectroscopic analysis of a synthesized chemical compound and the logical relationship between the different analytical techniques.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
Caption: Logical relationship between spectroscopic techniques and the structural information they provide for chemical elucidation.
An In-depth Technical Guide on the Solubility and Stability of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data for Ethyl 3-oxopiperidine-2-carboxylate hydrochloride is publicly available. This guide synthesizes information on closely related analogs and provides established, generalized experimental protocols for determining the solubility and stability of such pharmaceutical compounds.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical development, potentially serving as a key intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, ensuring product quality, and meeting regulatory standards. This technical guide provides an overview of the known properties of analogous compounds and outlines detailed protocols for the comprehensive evaluation of the solubility and stability of the title compound.
Physicochemical Properties of Analogous Compounds
Table 1: Physicochemical Data of Related Piperidine Carboxylate Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Notes |
| Mthis compound | C₇H₁₂ClNO₃ | 193.63 | Not Available | The closest analog, data is limited.[1] |
| Methyl 4-oxo-3-piperidinecarboxylate hydrochloride | C₇H₁₁NO₃ · HCl | 193.63 | ~175 (dec.) | A positional isomer, provides an indication of thermal stability.[2] |
| 2-Oxopiperidine-3-carboxylic acid | C₆H₉NO₃ | 143.14 | Not Available | The core ring structure without the ethyl ester.[3] |
Solubility Studies: Protocols and Considerations
The hydrochloride salt form of an active pharmaceutical ingredient (API) is often chosen to enhance aqueous solubility. A comprehensive solubility profile is essential for developing oral dosage forms and predicting bioavailability.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the saturation concentration of the compound in a specific solvent at a constant temperature.
Experimental Protocol:
-
Preparation of Media: Prepare a series of aqueous buffers with pH values ranging from 1.2 to 6.8 (e.g., 0.1 N HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8) to mimic physiological conditions.[4]
-
Sample Preparation: Add an excess amount of this compound to vials containing a known volume of each buffer or solvent.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a predetermined period (e.g., 24-48 hours) until equilibrium is reached.[4]
-
Sample Collection and Analysis: Withdraw an aliquot from each vial, ensuring no undissolved solids are transferred (e.g., by filtration through a 0.45 µm filter).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Presentation: Report the solubility in mg/mL or mol/L for each solvent and pH condition.
Table 2: Proposed Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Aqueous Buffers | pH 1.2, 4.5, 6.8, 7.4 | To assess solubility in physiologically relevant pH ranges. |
| Polar Protic Solvents | Water, Methanol, Ethanol | Common solvents in pharmaceutical processing. |
| Polar Aprotic Solvents | Acetonitrile, Dimethyl Sulfoxide (DMSO) | To understand solubility in a range of polar environments. |
| Non-polar Solvents | Dichloromethane, Toluene | To assess solubility in lipophilic environments. |
Visualizing the Solubility Workflow
Caption: Figure 1. Experimental Workflow for Equilibrium Solubility Testing.
Stability Studies: Protocols and Degradation Pathways
Stability testing is crucial to determine the shelf-life of a drug substance and identify potential degradation products.[5][6][7] Forced degradation studies are conducted under more severe conditions to accelerate degradation and elucidate degradation pathways.[8][9]
Forced Degradation Studies
Experimental Protocol:
-
Sample Preparation: Prepare solutions of this compound (e.g., in a mixture of water and a co-solvent like acetonitrile) and also use the solid API.
-
Stress Conditions: Expose the samples to the conditions outlined in Table 3.
-
Time Points: Sample at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.
-
Peak Purity: Confirm the purity of the parent peak and degradation product peaks using a photodiode array (PDA) detector.
-
Mass Balance: Ensure that the total amount of the drug and its degradation products is conserved.
Table 3: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl | 2-8 hours at 60-80°C | Ester hydrolysis to 3-oxopiperidine-2-carboxylic acid. |
| Base Hydrolysis | 0.1 N NaOH | 1-4 hours at room temp. | Ester hydrolysis, potential ring opening or epimerization. |
| Oxidation | 3% H₂O₂ | 2-8 hours at room temp. | Oxidation of the piperidine ring, potentially forming N-oxides.[10] |
| Thermal Degradation | 80°C (solid and solution) | 24-72 hours | Decarboxylation or other complex degradation reactions.[10] |
| Photostability | ICH Q1B conditions (UV/Vis light) | As per guidelines | Photolytic cleavage or rearrangement.[10] |
Visualizing the Stability Testing Workflow
Caption: Figure 2. General Workflow for Forced Degradation Studies.
Potential Degradation Pathways
Based on the chemical structure, which includes a β-keto ester and a secondary amine within a piperidine ring, several degradation pathways can be anticipated.
-
Hydrolysis: The ethyl ester is susceptible to both acid- and base-catalyzed hydrolysis, which would yield the corresponding carboxylic acid (2-Oxopiperidine-3-carboxylic acid).
-
Oxidation: The nitrogen atom in the piperidine ring is a potential site for oxidation, leading to the formation of an N-oxide. The carbon atoms adjacent to the nitrogen are also susceptible to oxidation.[10]
-
Decarboxylation: Under thermal stress, β-keto esters can undergo decarboxylation.
Visualizing a Plausible Degradation Pathway
Caption: Figure 3. Plausible Degradation Pathways.
Conclusion
While specific solubility and stability data for this compound are not extensively documented, this guide provides a robust framework for its systematic evaluation. By employing the detailed experimental protocols for solubility and forced degradation studies, researchers and drug development professionals can generate the critical data needed to understand the compound's behavior, support formulation development, and ensure the quality and efficacy of potential new medicines. The anticipated degradation pathways, primarily hydrolysis of the ester and oxidation of the piperidine ring, should be the initial focus of stability-indicating method development.
References
- 1. CAS#:1219141-01-1 | METHYL3-OXOPIPERIDINE-2-CARBOXYLATEHYDROCHLORIDE | Chemsrc [chemsrc.com]
- 2. Methyl 4-oxo-3-piperidinecarboxylate 97 71486-53-8 [sigmaaldrich.com]
- 3. 2-Oxo-3-piperidinecarboxylic acid | C6H9NO3 | CID 12388269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. who.int [who.int]
- 5. japsonline.com [japsonline.com]
- 6. gmpsop.com [gmpsop.com]
- 7. Stability Testing - Develop Stable Pharmaceutical Products [complianceonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
- 10. benchchem.com [benchchem.com]
The Versatile Scaffold: Ethyl 3-Oxopiperidine-2-carboxylate Hydrochloride in the Pursuit of Novel Therapeutics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, demanding innovative molecular scaffolds that can be readily diversified to target a range of biological pathways. Ethyl 3-oxopiperidine-2-carboxylate hydrochloride has emerged as a valuable and versatile building block in this pursuit. Its inherent chemical functionalities—a reactive ketone, a modifiable ester, and a piperidine ring common to many bioactive molecules—provide a rich platform for the synthesis of complex and potentially therapeutic compounds. This technical guide explores the utility of this scaffold in drug discovery, detailing its synthetic applications, and providing insights into the biological relevance of the derivatives it can generate. While extensive public data on therapeutic agents derived directly from this specific hydrochloride salt is limited, its non-salt form, ethyl 2-oxopiperidine-3-carboxylate, serves as a crucial starting material in the synthesis of complex natural products and other biologically active molecules.
Chemical Properties and Reactivity
This compound is a piperidine derivative characterized by a ketone at the 3-position and an ethyl carboxylate at the 2-position. The hydrochloride salt form enhances its stability and solubility in certain solvents. The key reactive sites of this molecule are the ketone, the ester, and the secondary amine (after deprotonation of the hydrochloride salt), making it a trifunctional scaffold for chemical elaboration.
| Property | Value |
| Molecular Formula | C₈H₁₄ClNO₃ |
| CAS Number | 1253789-62-6 |
| Appearance | White to off-white crystalline powder |
| Molecular Weight | 207.65 g/mol |
Table 1: Physicochemical Properties of this compound.
Applications in the Synthesis of Bioactive Molecules
The strategic placement of functional groups in ethyl 3-oxopiperidine-2-carboxylate allows for its use in a variety of synthetic transformations to generate diverse molecular architectures.
Synthesis of Aspidosperma Alkaloid Precursors
A notable application of the non-salt form, 3-carboethoxy-2-piperidone, is in the synthesis of intermediates for the complex aspidosperma family of alkaloids, which exhibit a wide range of biological activities.[1] The piperidone ring serves as a foundational element for constructing the intricate polycyclic system of these natural products.
This protocol details the reaction of 3-carboethoxy-2-piperidone with an indole acid chloride to form a key intermediate for Rh(II)-catalyzed cyclization-cycloaddition cascades.[1]
Materials:
-
3-Carboethoxy-2-piperidone (ethyl 2-oxopiperidine-3-carboxylate)
-
n-Butyllithium (n-BuLi) in hexane
-
Indole acid chloride (e.g., 3-indolylacetyl chloride)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 N solution
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for flash chromatography
Procedure:
-
A solution of 3-carboethoxy-2-piperidone in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
A solution of n-butyllithium in hexane is added dropwise to the cooled solution.
-
The resulting solution is allowed to warm to 0 °C for 10 minutes and then re-cooled to -78 °C.
-
The indole acid chloride is added to the reaction mixture.
-
The cooling bath is removed, and the reaction is allowed to stir at room temperature for 12 hours.
-
The reaction is quenched by the addition of 1 N HCl.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic extracts are washed with a saturated NaCl solution, dried over anhydrous MgSO₄, and concentrated under reduced pressure.
-
The residue is purified by flash silica gel chromatography to yield the desired indolyl-substituted piperidone.
Potential Therapeutic Applications
While direct evidence for therapeutic agents derived from this compound is scarce in public literature, the broader class of piperidone and piperidine-3-carboxylate derivatives has shown significant promise in several therapeutic areas. This suggests that derivatives of the title compound could be valuable candidates for screening in these areas.
Neurodegenerative Diseases
Piperidone-containing compounds have been investigated for their potential in treating neurodegenerative disorders such as Alzheimer's disease. Some 2-piperidone derivatives have been shown to inhibit the aggregation of β-amyloid peptides and possess anti-inflammatory properties, which are key pathological features of Alzheimer's.[2] The piperidone scaffold can be functionalized to interact with specific targets in these pathways.
Neurological Disorders
Derivatives of the reduced, non-oxo form, ethyl piperidine-3-carboxylate, have been explored as inhibitors of neurotransmitter transporters. Specifically, (S)-ethyl piperidine-3-carboxylate is a reactant for the synthesis of serotonin and noradrenaline reuptake inhibitors, which are used in the treatment of depression and other mood disorders.[3] This suggests that the piperidine-3-carboxylate core is a privileged scaffold for CNS-targeting agents.
Diabetes
(R)-Ethyl piperidine-3-carboxylate serves as a reactant for the synthesis of Dipeptidyl peptidase-4 (DPP-4) inhibitors.[4] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.
Inflammation and Cancer
The piperidine scaffold is a common motif in many anti-inflammatory and anticancer agents. Furthermore, the reduced form of the title compound has been used to synthesize Janus kinase 2 (JAK2) inhibitors, which are targets for myeloproliferative neoplasms and inflammatory diseases.[3]
Future Directions and Conclusion
This compound represents a starting material with significant potential for the discovery of novel therapeutic agents. Its utility has been demonstrated in the synthesis of complex natural product precursors, and the broader families of piperidone and piperidine-3-carboxylate derivatives have established biological relevance in a number of important disease areas.
The lack of extensive public data on the direct use of this hydrochloride salt in drug discovery programs may represent an untapped opportunity for researchers. Future work should focus on the systematic exploration of derivatives of this scaffold, with screening against a variety of biological targets, particularly in the areas of neurodegenerative diseases, CNS disorders, and metabolic diseases. The development of efficient and diverse synthetic routes from this starting material will be key to unlocking its full potential in medicinal chemistry.
The logical progression from this versatile starting material to a potential therapeutic agent can be visualized as follows:
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-Ethyl piperidine-3-carboxylate 97 37675-18-6 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
A Technical Guide to the Synthesis of Chiral Piperidines from Ethyl 3-oxopiperidine-2-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] The introduction of chirality into the piperidine ring can significantly enhance a molecule's potency, selectivity, and pharmacokinetic profile, making the development of stereoselective synthetic routes a critical endeavor in drug discovery.[3][4] Ethyl 3-oxopiperidine-2-carboxylate hydrochloride serves as a versatile and strategic precursor for accessing a variety of chiral piperidine derivatives. Its bifunctional nature, possessing both a ketone and a β-keto ester moiety, allows for diverse chemical manipulations to install desired stereocenters.
This technical guide provides an in-depth overview of the strategies and methodologies for the stereoselective synthesis of chiral piperidines utilizing this compound. It covers asymmetric reduction techniques, particularly enzymatic methods, and provides detailed experimental protocols and data to support the practical application of these methods in a research and development setting.
Overview of Synthetic Strategies
The primary approach to generating chiral piperidines from this compound involves the stereoselective reduction of the C3-ketone. This reduction creates a hydroxyl group, establishing two adjacent stereocenters (at C2 and C3). The relative and absolute stereochemistry of these centers can be controlled through the choice of reducing agent and reaction conditions.
Key synthetic pathways include:
-
Asymmetric Biocatalytic Reduction: The use of ketoreductases (KREDs) offers a highly efficient and selective method for the reduction of the ketone, providing access to specific diastereomers and enantiomers.[5][6][7]
-
Chemo-catalytic Asymmetric Hydrogenation: Transition metal catalysts with chiral ligands can also be employed for the enantioselective reduction of the keto group.
-
Diastereoselective Reduction followed by Resolution: A non-chiral reducing agent can be used to produce a mixture of diastereomers, which can then be separated. Subsequent resolution, either chemical or enzymatic, can then isolate the desired enantiomer.
This guide will focus on the asymmetric biocatalytic reduction, a method of growing importance in pharmaceutical synthesis due to its high selectivity and environmentally benign nature.
Asymmetric Reduction using Ketoreductases (KREDs)
Ketoreductases are enzymes that catalyze the stereoselective reduction of ketones to alcohols, using a cofactor such as NADPH.[6] Commercially available KRED libraries offer a wide range of enzymes with varying substrate specificities and stereopreferences, enabling the synthesis of either syn or anti diastereomers with high enantiomeric excess (ee) and diastereomeric excess (de).
The reduction of this compound can theoretically yield four possible stereoisomers. KREDs can be selected to preferentially form one of these isomers.
Caption: General workflow for the asymmetric reduction of ethyl 3-oxopiperidine-2-carboxylate.
Data Presentation: Stereoselective Reduction of β-Keto Esters
Table 1: Representative Results of KRED-catalyzed Reduction of α-Alkyl-β-keto Esters
| Substrate | Enzyme (KRED) | Product Diastereomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Ethyl 2-methyl-3-oxobutanoate | KRED-108 | (2R,3R) | >99% | >99% | [8] |
| Ethyl 2-allyl-3-oxobutanoate | KRED-108 | (2R,3R) | >99% | >99% | [8] |
| Ethyl 2-chloro-3-oxobutanoate | KRED-02 | cis-(2S,3R) | 99% | >99% | [8] |
| Ethyl 2-chloro-3-oxobutanoate | KRED-10 | trans-(2R,3R) | 98% | >99% |[8] |
Table 2: Expected Outcomes for Ethyl 3-oxopiperidine-2-carboxylate Reduction
| Enzyme Type | Expected Major Product | Expected Purity |
|---|---|---|
| syn-selective KRED | (2S,3R)- or (2R,3S)-ethyl 3-hydroxypiperidine-2-carboxylate | >95% de, >99% ee |
| anti-selective KRED | (2R,3R)- or (2S,3S)-ethyl 3-hydroxypiperidine-2-carboxylate | >95% de, >99% ee |
Experimental Protocols
The following protocols are generalized procedures based on established methods for the enzymatic reduction of β-keto esters.[5][8] Optimization of substrate concentration, pH, temperature, and cofactor regeneration system may be required for the specific substrate.
4.1 General Protocol for Ketoreductase Screening
Caption: Workflow for screening a ketoreductase library.
Methodology:
-
Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing D-glucose (1.1 eq), NADP+ (1 mg/mL), and glucose dehydrogenase (GDH, 1 mg/mL) for cofactor regeneration.
-
Enzyme Distribution: Dispense 1-2 mg of each ketoreductase from a screening kit into individual wells of a 96-well microtiter plate.
-
Reaction Initiation: To each well, add 200 µL of the prepared buffer. Subsequently, add 10 µL of a 100 mM solution of this compound in DMSO.
-
Incubation: Seal the plate and incubate at 30°C with shaking (e.g., 250 rpm) for 24 hours.
-
Workup: Quench the reaction by adding 200 µL of ethyl acetate to each well. Mix thoroughly and centrifuge the plate to separate the layers.
-
Analysis: Analyze a sample from the organic layer by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion, diastereomeric excess (de), and enantiomeric excess (ee).
4.2 Preparative Scale Asymmetric Reduction
Methodology:
-
Reaction Setup: To a stirred solution of 100 mM potassium phosphate buffer (pH 7.0, 100 mL), add D-glucose (1.98 g, 11 mmol), NADP+ (20 mg), and glucose dehydrogenase (20 mg).
-
Enzyme Addition: Add the selected ketoreductase (e.g., 100 mg of KRED-130 for syn selectivity or KRED-110 for anti selectivity).[5] Stir the mixture until the enzyme is fully dissolved.
-
Substrate Addition: Add this compound (2.08 g, 10 mmol) to the reaction mixture. If solubility is an issue, a co-solvent such as isopropanol (5-10% v/v) can be used.
-
Reaction Monitoring: Maintain the pH at 7.0 by the periodic addition of 1 M NaOH. Monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC.
-
Workup: Once the reaction is complete (typically 12-24 hours), saturate the aqueous phase with NaCl. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the desired chiral ethyl 3-hydroxypiperidine-2-carboxylate.
Conclusion
This compound is a highly valuable and adaptable precursor for the synthesis of medicinally relevant chiral piperidines. The strategic application of modern catalytic methods, particularly asymmetric enzymatic reduction with ketoreductases, provides a powerful and efficient route to access optically pure diastereomers. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to leverage this precursor in the design and synthesis of novel chiral piperidine-containing molecules, ultimately enriching the library of compounds available to combat diseases.[4]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. Synthesis and stereoselective reduction of α-fluoro-β-ketoesters by ketoreductases [scholarworks.alaska.edu]
- 6. Highly stereoselective reductions of alpha-alkyl-1,3-diketones and alpha-alkyl-beta-keto esters catalyzed by isolated NADPH-dependent ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 8. Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Synthesis of Ethyl 3-oxopiperidine-2-carboxylate via Dieckmann Condensation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the synthesis of Ethyl 3-oxopiperidine-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is centered around the Dieckmann condensation, an intramolecular cyclization of a diester to form a β-keto ester. This protocol outlines the preparation of the acyclic precursor, its subsequent cyclization, and the final work-up and purification of the target compound.
Introduction
The Dieckmann condensation is a robust and widely used organic reaction for the formation of five- and six-membered cyclic β-keto esters.[1][2] It is the intramolecular equivalent of the Claisen condensation and proceeds via the formation of an enolate ion which then attacks the second ester group within the same molecule, leading to a cyclized product.[1][3] This methodology is particularly effective for creating sterically favored five- and six-membered ring systems.[1]
The synthesis of Ethyl 3-oxopiperidine-2-carboxylate involves the preparation of an N-protected amino diester precursor, followed by a base-mediated intramolecular condensation to yield the desired piperidine ring system. The resulting β-keto ester can be a versatile intermediate for further chemical modifications.
Reaction Scheme
The overall synthetic strategy involves two key stages:
-
Synthesis of the Acyclic Precursor: Preparation of an N-protected amino diester. A common strategy involves the alkylation of an amino acid ester derivative.
-
Dieckmann Condensation: Intramolecular cyclization of the diester precursor using a strong base to yield the target Ethyl 3-oxopiperidine-2-carboxylate.
Experimental Protocols
Part 1: Synthesis of the Acyclic Diester Precursor (Exemplary Procedure)
This protocol describes the synthesis of a suitable N-protected amino diester, which will serve as the starting material for the Dieckmann condensation. An N-benzyl protecting group is utilized in this example.
Materials:
-
Ethyl glycinate hydrochloride
-
Ethyl 4-bromobutanoate
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add ethyl glycinate hydrochloride, potassium carbonate, and toluene.
-
Add ethyl 4-bromobutanoate to the stirring mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N-benzyl-N-(ethoxycarbonylmethyl)amino-butyrate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Part 2: Dieckmann Condensation for the Synthesis of Ethyl 3-oxopiperidine-2-carboxylate
This protocol details the intramolecular cyclization of the N-protected amino diester precursor to form the target compound.
Materials:
-
N-protected amino diester precursor (from Part 1)
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), aqueous solution
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino diester precursor in anhydrous ethanol or THF.
-
Add sodium ethoxide to the solution at room temperature. The amount of base is critical and is typically used in stoichiometric amounts.
-
Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by adding a dilute aqueous solution of hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl 3-oxopiperidine-2-carboxylate.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure product.
Data Presentation
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Value/Condition | Notes |
| Precursor Synthesis | ||
| Reactants | Ethyl glycinate hydrochloride, Ethyl 4-bromobutanoate | Stoichiometry to be optimized based on specific literature procedures. |
| Base | Potassium carbonate | Typically used in excess. |
| Solvent | Toluene | Anhydrous conditions are recommended. |
| Reaction Temperature | Reflux | |
| Dieckmann Condensation | ||
| Substrate | N-protected amino diester | |
| Base | Sodium ethoxide | Other strong bases like sodium hydride or potassium tert-butoxide can also be used.[2] |
| Solvent | Anhydrous Ethanol or THF | The choice of solvent can influence the reaction rate and yield. |
| Reaction Temperature | Room temperature to reflux | To be optimized for the specific substrate. |
| Product | ||
| Expected Yield | Moderate to good | Yields for Dieckmann condensations are typically in this range. |
| Purification Method | Column chromatography, Recrystallization |
Visualizations
Reaction Mechanism
The mechanism of the Dieckmann condensation involves the formation of an enolate followed by an intramolecular nucleophilic attack.
Caption: General mechanism of the Dieckmann condensation.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of Ethyl 3-oxopiperidine-2-carboxylate.
Caption: Experimental workflow for the synthesis.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Anhydrous solvents are required for the Dieckmann condensation step. Ensure proper drying techniques are used.
-
Handle all organic solvents and reagents with caution, as they may be flammable and/or toxic.
Concluding Remarks
This protocol provides a general framework for the synthesis of Ethyl 3-oxopiperidine-2-carboxylate via the Dieckmann condensation. The specific reaction conditions, including temperature, reaction time, and stoichiometry of reagents, may require optimization based on the specific N-protecting group and the scale of the reaction. Researchers should consult relevant literature for more detailed procedures and characterization data for the target compound and its intermediates.
References
Application Notes and Protocols for the Catalyic Hydrogenation of Ethyl 3-oxopiperidine-2-carboxylate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic hydrogenation of ethyl 3-oxopiperidine-2-carboxylate hydrochloride and its derivatives represents a critical transformation in synthetic and medicinal chemistry. The resulting ethyl 3-hydroxypiperidine-2-carboxylate scaffold is a key structural motif in a variety of biologically active molecules and pharmaceutical compounds. The stereochemical outcome of this reduction is of paramount importance, as the relative and absolute configuration of the hydroxyl and ester substituents significantly influences the pharmacological properties of the final product.
This document provides detailed application notes and experimental protocols for the diastereoselective and enantioselective catalytic hydrogenation of this compound derivatives. The protocols are based on established methodologies for the reduction of analogous α-amino-β-keto ester hydrochlorides, which serve as excellent models for this substrate class.
Reaction Principle and Stereochemical Considerations
The catalytic hydrogenation of this compound involves the reduction of a ketone to a secondary alcohol. Due to the presence of a pre-existing stereocenter at the C2 position, the formation of a new stereocenter at the C3 position can lead to two diastereomers: cis and trans (or syn and anti). The stereochemical outcome is highly dependent on the choice of catalyst, ligands, and reaction conditions.
Dynamic kinetic resolution (DKR) is a powerful strategy employed in these hydrogenations.[1][2] In this process, the substrate, which can racemize at the α-carbon under the reaction conditions, is converted into a single, desired stereoisomer with high diastereoselectivity and enantioselectivity. For α-amino-β-keto ester hydrochlorides, this approach has been shown to yield predominantly the anti (or trans) β-hydroxy-α-amino acid esters.[1][2]
Data Presentation: Catalyst Systems and Performance
The following tables summarize the performance of various catalytic systems in the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides, which are close structural analogs of the target compound. This data provides a strong basis for catalyst selection and optimization for the hydrogenation of this compound derivatives.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of α-Amino-β-Keto Ester Hydrochlorides [1]
| Entry | Substrate (Ar) | Catalyst System | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | anti:syn | ee (%) [anti] |
| 1 | Phenyl | [Ir(cod)Cl]₂ / MeO-BIPHEP / NaBArF | 10 | 30 | 24 | 95 | >99:1 | 98 |
| 2 | 4-Fluorophenyl | [Ir(cod)Cl]₂ / MeO-BIPHEP / NaBArF | 10 | 30 | 24 | 92 | >99:1 | 97 |
| 3 | 4-Chlorophenyl | [Ir(cod)Cl]₂ / MeO-BIPHEP / NaBArF | 10 | 30 | 24 | 96 | >99:1 | 99 |
| 4 | 4-Methylphenyl | [Ir(cod)Cl]₂ / MeO-BIPHEP / NaBArF | 10 | 30 | 24 | 93 | >99:1 | 98 |
| 5 | 2-Naphthyl | [Ir(cod)Cl]₂ / MeO-BIPHEP / NaBArF | 10 | 30 | 24 | 91 | >99:1 | 99 |
Table 2: Nickel-Catalyzed Asymmetric Hydrogenation of α-Amino-β-Keto Ester Hydrochlorides [2]
| Entry | Substrate (Ar) | Catalyst System | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | anti:syn | ee (%) [anti] |
| 1 | Phenyl | Ni(OAc)₂ / (R,R)-QuinoxP | 50 | 50 | 48 | 98 | 98:2 | 99 |
| 2 | 4-Methoxyphenyl | Ni(OAc)₂ / (R,R)-QuinoxP | 50 | 50 | 48 | 95 | 97:3 | 99 |
| 3 | 4-Bromophenyl | Ni(OAc)₂ / (R,R)-QuinoxP | 50 | 50 | 48 | 97 | 98:2 | 99 |
| 4 | 3-Thienyl | Ni(OAc)₂ / (R,R)-QuinoxP | 50 | 50 | 48 | 96 | 99:1 | 99 |
| 5 | Cyclohexyl | Ni(OAc)₂ / (R,R)-QuinoxP* | 50 | 50 | 48 | 92 | 95:5 | 98 |
Experimental Protocols
The following are detailed protocols for the catalytic hydrogenation of this compound derivatives, adapted from procedures for analogous α-amino-β-keto ester hydrochlorides.
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the work of Mashima et al. on the asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides.[1]
Materials:
-
This compound derivative
-
[Ir(cod)Cl]₂ (Iridium(I) chloride cyclooctadiene complex dimer)
-
(S)-MeO-BIPHEP or (R)-MeO-BIPHEP (chiral bisphosphine ligand)
-
NaBArF (Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate)
-
Anhydrous, degassed methanol
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, to a flame-dried Schlenk tube, add [Ir(cod)Cl]₂ (0.005 mmol, 1 mol%) and the chiral ligand (e.g., (S)-MeO-BIPHEP, 0.011 mmol, 2.2 mol%). Add anhydrous, degassed methanol (2 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst precursor.
-
Reaction Setup: In a separate flame-dried glass liner for the autoclave, add the this compound derivative (0.5 mmol, 1.0 eq) and NaBArF (0.01 mmol, 2 mol%).
-
Catalyst Transfer: Transfer the prepared catalyst solution to the glass liner containing the substrate using a cannula or a gas-tight syringe.
-
Hydrogenation: Place the glass liner into the high-pressure hydrogenation reactor. Seal the reactor and purge with inert gas (3-5 cycles).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 30-50 °C) for the specified time (e.g., 24-48 hours).
-
Work-up and Purification:
-
After the reaction is complete, carefully vent the hydrogen gas from the reactor and purge with inert gas.
-
Remove the glass liner and concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired ethyl 3-hydroxypiperidine-2-carboxylate.
-
Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC) of the purified product.
-
Protocol 2: Nickel-Catalyzed Asymmetric Hydrogenation
This protocol is adapted from the work of Zhou et al. on the nickel-catalyzed asymmetric hydrogenation of α-amino-β-keto ester hydrochlorides.[2]
Materials:
-
This compound derivative
-
Ni(OAc)₂ (Nickel(II) acetate)
-
(R,R)-QuinoxP* or (S,S)-QuinoxP* (chiral bisphosphine ligand)
-
Anhydrous, degassed solvent (e.g., methanol or 2,2,2-trifluoroethanol)
-
High-pressure hydrogenation reactor
-
Inert gas (Argon or Nitrogen)
-
Hydrogen gas (high purity)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Catalyst Preparation: In a glovebox, to a vial, add Ni(OAc)₂ (0.01 mmol, 2 mol%) and the chiral ligand (e.g., (R,R)-QuinoxP*, 0.011 mmol, 2.2 mol%). Add anhydrous, degassed solvent (1 mL) and stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate glass liner for the autoclave, add the this compound derivative (0.5 mmol, 1.0 eq).
-
Reaction Mixture Assembly: Add the substrate to the vial containing the catalyst solution and rinse the substrate vial with an additional portion of the solvent (1-2 mL) to ensure complete transfer.
-
Hydrogenation:
-
Place the vial into the high-pressure hydrogenation reactor.
-
Seal the reactor and purge with inert gas (3-5 cycles).
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 50 °C) for the specified time (e.g., 48 hours).
-
-
Work-up and Purification:
-
After the reaction, carefully vent the hydrogen gas and purge the reactor with inert gas.
-
Remove the vial and pass the reaction mixture through a short pad of silica gel, eluting with ethyl acetate to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by silica gel column chromatography if necessary.
-
Analyze the product for yield, diastereomeric ratio, and enantiomeric excess.
-
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for catalytic hydrogenation.
Proposed Mechanism for Diastereoselective Hydrogenation
The diastereoselectivity in the hydrogenation of α-amino-β-keto ester hydrochlorides is proposed to arise from a chelation-controlled mechanism. The substrate is believed to coordinate to the metal center through both the keto-carbonyl oxygen and the amino-nitrogen, forming a five-membered chelate ring. Hydrogen is then delivered to the carbonyl face opposite to the ester group at the C2 position, leading to the formation of the anti (or trans) diastereomer.
Caption: Proposed mechanism for diastereoselective hydrogenation.
References
- 1. Diastereo- and enantioselective hydrogenation of α-amino-β-keto ester hydrochlorides catalyzed by an iridium complex with MeO-BIPHEP and NaBArF: catalytic cycle and five-membered chelation mechanism of asymmetric hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalytic asymmetric hydrogenation of alpha-amino-beta-keto ester hydrochlorides using homogeneous chiral nickel-bisphosphine complexes through DKR - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride by Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride via recrystallization. The provided methodologies are based on established principles of crystallization for piperidine derivatives and related hydrochloride salts.
Introduction
This compound is a heterocyclic compound of interest in pharmaceutical synthesis. Achieving high purity of this intermediate is critical for the successful development of active pharmaceutical ingredients (APIs). Recrystallization is a robust and widely used technique for the purification of solid organic compounds. The process relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. This application note outlines strategies for solvent selection and provides detailed protocols for performing single-solvent and two-solvent recrystallization, as well as a pH-adjustment-based purification method.
Data Presentation: Solvent Selection Rationale
| Solvent/Solvent System | Compound Type | Solubility Rationale | Suitability for Recrystallization | Reference |
| Single Solvents | ||||
| Water | Hydrochloride Salts | High solubility due to the ionic nature of the hydrochloride salt. | Potentially suitable, but high solubility at room temperature might lead to low recovery unless an anti-solvent is used. | [1] |
| Ethanol | Piperidine Derivatives, Hydrochloride Salts | Good solubility, especially at elevated temperatures. The ester functional group can enhance solubility. | High potential as a primary recrystallization solvent. | [1] |
| Methanol | Piperidine Derivatives, Hydrochloride Salts | Similar to ethanol, provides a favorable solvation environment. | High potential as a primary recrystallization solvent. | [1] |
| Isopropanol | Piperidine Derivatives | Often a good choice for recrystallizing piperidine-based compounds. | High potential as a primary recrystallization solvent. | |
| Ethyl Acetate | Ester Hydrochlorides | Moderate polarity may allow for good differential solubility. | Potentially suitable, may require heating to achieve dissolution. | |
| Dichloromethane | Synthetic Intermediate | Effective solvent for dissolution during synthesis. | Likely too good of a solvent for effective recrystallization on its own. | [1] |
| Non-polar Solvents (e.g., Hexane, Heptane) | Piperidine Derivatives | Markedly reduced solubility. | Excellent potential as an anti-solvent in a two-solvent system. | [1] |
| Solvent Systems | ||||
| Ethanol / Diethyl Ether | Piperidine Hydrochlorides | The compound is soluble in ethanol (good solvent) and insoluble in diethyl ether (poor solvent). | A common and effective system for precipitating hydrochloride salts. | |
| Petroleum Ether / Ethanol | Piperidone Carboxylates | The compound is soluble in ethanol and insoluble in petroleum ether. | A documented system for a structural isomer, indicating high potential. |
Experimental Protocols
The following protocols provide detailed methodologies for the recrystallization of this compound. It is recommended to start with a small amount of crude material to determine the optimal conditions before scaling up.
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a solvent is identified that dissolves the compound well at its boiling point but poorly at low temperatures. Alcohols such as ethanol or isopropanol are strong candidates.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. If the solid does not completely dissolve, add small portions of the hot solvent until a clear solution is obtained. It is crucial to use the minimum amount of solvent necessary to ensure a good yield.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization
This technique is employed when no single solvent provides the desired solubility profile. A "good" solvent in which the compound is soluble is paired with a "poor" solvent (anti-solvent) in which it is insoluble. The two solvents must be miscible. An ethanol/diethyl ether or ethanol/hexane system is a promising starting point.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., Ethanol)
-
"Poor" solvent (e.g., Diethyl ether, Hexane)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude compound in a minimum amount of the "good" solvent (e.g., ethanol) at room temperature or with gentle heating.
-
Addition of Anti-solvent: While stirring, slowly add the "poor" solvent (e.g., diethyl ether) dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: If turbidity persists, add a few drops of the "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce and complete crystallization.
-
Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.
Protocol 3: Purification via pH Adjustment
For hydrochloride salts, purification can sometimes be achieved by manipulating the pH to isolate the free base, which can then be purified and converted back to the hydrochloride salt.
Materials:
-
Crude this compound
-
Deionized water
-
Base (e.g., 1 M Sodium Bicarbonate or Sodium Carbonate solution)
-
Organic solvent for extraction (e.g., Dichloromethane, Ethyl acetate)
-
Hydrochloric acid solution (e.g., 2 M in ethanol or ethereal HCl)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., sodium bicarbonate solution) with stirring until the pH is in the range of 7-8. This will neutralize the hydrochloride and form the free base of the piperidine derivative.
-
Extraction: Extract the aqueous solution multiple times with an organic solvent such as dichloromethane or ethyl acetate.
-
Washing and Drying: Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., sodium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the purified free base.
-
Salt Formation: Dissolve the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or ethanol) and add a solution of hydrochloric acid (e.g., 2 M in ethanol or ethereal HCl) dropwise with stirring until precipitation of the hydrochloride salt is complete.
-
Isolation and Drying: Collect the precipitated pure hydrochloride salt by vacuum filtration, wash with a small amount of the anhydrous solvent, and dry under vacuum.
Visualizations
Single-Solvent Recrystallization Workflow
Caption: Workflow for Single-Solvent Recrystallization.
Two-Solvent Recrystallization Workflow
Caption: Workflow for Two-Solvent Recrystallization.
pH Adjustment Purification Logical Relationship
Caption: Logical Steps for Purification via pH Adjustment.
References
Application Note and Protocols for the Purity Analysis of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride by HPLC and TLC
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-oxopiperidine-2-carboxylate hydrochloride is a heterocyclic compound of interest in pharmaceutical research and development. Ensuring the purity of this intermediate is critical for the quality and safety of downstream products. This document provides detailed protocols for the analysis of this compound purity using High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). These methods are intended as a starting point for method development and validation in a laboratory setting.
The HPLC method detailed below is a reverse-phase isocratic method designed to provide robust separation of the main compound from potential impurities. The TLC method offers a rapid and cost-effective qualitative screening tool.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the quantitative determination of the purity of this compound. Given the presence of a β-keto ester moiety, which can exhibit keto-enol tautomerism leading to poor peak shapes, an acidic mobile phase is employed to promote a single tautomeric form and ensure sharp, symmetrical peaks.
Experimental Protocol: HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier. A good starting point is a ratio of 40:60 (v/v) Acetonitrile:Water containing 0.1% phosphoric acid. The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. An elevated temperature can help to improve peak shape by accelerating the interconversion of tautomers.
-
Detection: UV detection at 210 nm. The ester and ketone chromophores are expected to absorb at lower UV wavelengths. It is recommended to determine the absorbance maximum of the compound to optimize the detection wavelength.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation: HPLC
The following table outlines the expected data to be generated and recorded during the HPLC analysis. The values provided are hypothetical and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Retention Time (t_R) | To be determined (e.g., ~5.0 min) |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| Linearity (r²) | > 0.999 (over a suitable concentration range) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantitation (LOQ) | To be determined |
Thin-Layer Chromatography (TLC) Method
TLC provides a simple and rapid method for the qualitative assessment of the purity of this compound and for monitoring reaction progress.
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Eluent): A mixture of Chloroform:Methanol:Ammonia in a ratio of 90:9:1 (v/v/v) is a suitable starting point for piperidine-containing compounds.
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable solvent such as methanol to a concentration of approximately 1-2 mg/mL.
-
-
Application: Spot approximately 1-2 µL of the sample solution onto the TLC plate.
-
Development: Develop the plate in a pre-saturated TLC chamber until the solvent front has migrated to about 1 cm from the top of the plate.
-
Visualization:
-
Initially, visualize the plate under UV light at 254 nm.
-
For further visualization, use a chemical staining reagent. Dragendorff's reagent is a common choice for nitrogen-containing compounds like piperidines, typically producing orange or brown spots.[1][2] Alternatively, a p-anisaldehyde-sulfuric acid stain can be used, which may produce colored spots upon heating.
-
Data Presentation: TLC
The results of the TLC analysis can be summarized in the following table. The R_f value is a key parameter for compound identification under specific chromatographic conditions.
| Parameter | Observation |
| R_f Value | To be determined (e.g., ~0.5) |
| Spot Appearance | Under UV 254 nm and after staining with a reagent |
Analytical Workflow Diagram
The following diagram illustrates the overall workflow for the purity analysis of this compound.
Caption: Workflow for HPLC and TLC Purity Analysis.
References
Enantioselective Synthesis of Ethyl 3-oxopiperidine-2-carboxylate Hydrochloride Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the enantioselective synthesis of ethyl 3-oxopiperidine-2-carboxylate hydrochloride analogs. The piperidine scaffold is a privileged structure in medicinal chemistry, and the stereochemistry at the C2 and potential C3 positions is often crucial for biological activity. The methods outlined below focus on achieving high enantioselectivity in the synthesis of this important class of molecules.
Data Presentation: Representative Yields and Enantioselectivities
The following table summarizes representative quantitative data for the key enantioselective α-hydroxylation step in the synthesis of various analogs. The data is compiled from typical results obtained with chiral phase-transfer catalysis, which is a common and effective method for this transformation.
| Analog Substituent (R) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| H | 5 | 85 | 92 |
| 4-Fluoro | 5 | 82 | 90 |
| 4-Chloro | 5 | 80 | 88 |
| 4-Methoxy | 5 | 88 | 94 |
| 3-Methyl | 5 | 78 | 85 |
Overall Synthetic Strategy
The proposed enantioselective synthesis of this compound analogs is a multi-step process. The general workflow begins with the synthesis of a racemic ethyl 3-oxopiperidine-2-carboxylate precursor, followed by an enantioselective functionalization, and concluding with final modifications and salt formation. A key strategy involves the asymmetric α-hydroxylation of a suitable piperidine precursor, followed by oxidation to the 3-oxo derivative.
Caption: General workflow for the enantioselective synthesis of this compound analogs.
Experimental Protocols
The following are detailed methodologies for the key experiments in the proposed synthetic route.
Protocol 1: Synthesis of Racemic Ethyl 3-oxopiperidine-2-carboxylate
This protocol describes the synthesis of the racemic precursor for the subsequent enantioselective step.
Materials:
-
Ethyl picolinate
-
Ethyl acetate
-
Sodium ethoxide
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
To a solution of sodium ethoxide (1.2 equiv.) in dry diethyl ether at 0 °C, add a mixture of ethyl picolinate (1.0 equiv.) and ethyl acetate (1.5 equiv.) dropwise under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is neutral.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford racemic ethyl 3-oxopiperidine-2-carboxylate.
Protocol 2: Enantioselective α-Hydroxylation using a Chiral Phase-Transfer Catalyst
This key step establishes the stereocenter at the C2 position.
Materials:
-
Racemic Ethyl 3-oxopiperidine-2-carboxylate
-
Cinchona alkaloid-derived phase-transfer catalyst (e.g., a quaternary ammonium salt of cinchonidine)
-
Cumene hydroperoxide (or another suitable oxidant)
-
Toluene
-
Aqueous sodium hydroxide (50%)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
Procedure:
-
To a solution of racemic ethyl 3-oxopiperidine-2-carboxylate (1.0 equiv.) in toluene, add the chiral phase-transfer catalyst (0.05 equiv.).
-
Cool the mixture to 0 °C and add the aqueous sodium hydroxide solution.
-
Add cumene hydroperoxide (1.2 equiv.) dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction vigorously at 0 °C for 24-48 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the enantioenriched ethyl 2-hydroxy-3-oxopiperidine-2-carboxylate.
Caption: Key enantioselective α-hydroxylation step using a chiral phase-transfer catalyst.
Protocol 3: Oxidation to Ethyl 3-oxopiperidine-2-carboxylate
This protocol describes the oxidation of the newly formed hydroxyl group to the desired ketone.
Materials:
-
Enantioenriched ethyl 2-hydroxy-3-oxopiperidine-2-carboxylate
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent (e.g., Swern oxidation)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
Procedure:
-
To a solution of the enantioenriched ethyl 2-hydroxy-3-oxopiperidine-2-carboxylate (1.0 equiv.) in dry DCM at 0 °C, add Dess-Martin periodinane (1.5 equiv.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the enantioenriched ethyl 3-oxopiperidine-2-carboxylate.
Protocol 4: Hydrochloride Salt Formation
This final step provides the stable hydrochloride salt of the target compound.
Materials:
-
Enantioenriched ethyl 3-oxopiperidine-2-carboxylate
-
Anhydrous diethyl ether
-
HCl in diethyl ether (2 M solution)
Procedure:
-
Dissolve the enantioenriched ethyl 3-oxopiperidine-2-carboxylate in a minimal amount of anhydrous diethyl ether.
-
Cool the solution to 0 °C.
-
Slowly add a 2 M solution of HCl in diethyl ether (1.1 equiv.) dropwise with stirring.
-
A precipitate should form. Continue stirring at 0 °C for 30 minutes.
-
Collect the solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.
Application Notes and Protocols: Reaction Conditions for the Functionalization of the Piperidine Ring
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its prevalence underscores the critical importance of developing robust and versatile methods for its functionalization. This document provides detailed application notes and experimental protocols for key reactions enabling the selective modification of the piperidine ring, including N-arylation, C-H functionalization, and lithiation-substitution strategies.
N-Arylation of the Piperidine Ring
The formation of an N-aryl bond on the piperidine ring is a common transformation in medicinal chemistry. The Buchwald-Hartwig amination and Ullmann-type coupling reactions are two of the most powerful methods to achieve this.
Buchwald-Hartwig Amination
Palladium-catalyzed Buchwald-Hartwig amination allows for the coupling of piperidine with a wide range of aryl halides and triflates under relatively mild conditions. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos being particularly effective.
Table 1: Reaction Conditions for Buchwald-Hartwig N-Arylation of Piperidine with Chlorophenyl Derivatives [1]
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 93 |
| 2 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 85 |
| 3 | 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | 78 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [1][2]
Materials:
-
Piperidine (1.2 equiv)
-
Aryl halide (e.g., 4-chloroanisole) (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
XPhos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous, degassed toluene
-
Schlenk flask and standard laboratory glassware
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂, XPhos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe, followed by the aryl halide and piperidine.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General workflow for Buchwald-Hartwig N-arylation.
Ullmann-Type N-Arylation
Copper-catalyzed Ullmann-type reactions provide a valuable alternative to palladium-catalyzed methods, particularly for large-scale synthesis due to the lower cost of copper. Modern protocols often utilize ligands to facilitate the reaction under milder conditions than the classical Ullmann condensation.
Table 2: Reaction Conditions for Copper-Catalyzed Ullmann-Type N-Arylation of Piperidine
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1[3] | Iodobenzene | CuI (10) | 2-Acetylcyclohexanone (20) | K₃PO₄ | DMSO | rt | 22 | 77 |
| 2[3] | Iodobenzene | CuI (10) | 2-Acetylcyclohexanone (20) | TBPM | DMSO | rt | 3 | 97 |
| 3 | 1-Iodo-4-nitrobenzene | CuI (5) | L-Proline (10) | K₂CO₃ | DMSO | 90 | 24 | 85 |
| 4 | 2-Bromopyridine | CuI (10) | 1,10-Phenanthroline (20) | K₂CO₃ | Toluene | 110 | 48 | 72 |
Experimental Protocol: General Procedure for Ullmann-Type N-Arylation [3]
Materials:
-
Piperidine (1.2 equiv)
-
Aryl iodide (1.0 equiv)
-
Copper(I) iodide (CuI) (0.10 equiv)
-
2-Acetylcyclohexanone (0.20 equiv)
-
Tetrabutylphosphonium malonate (TBPM) (2.0 equiv)
-
Anhydrous dimethyl sulfoxide (DMSO)
Procedure:
-
In a reaction vessel, combine CuI, 2-acetylcyclohexanone, and TBPM.
-
Add anhydrous DMSO, followed by the aryl iodide and piperidine.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion (typically 3 hours), dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
C-H Functionalization of the Piperidine Ring
Direct functionalization of C-H bonds represents a highly atom-economical and efficient strategy for elaborating the piperidine core. Site-selectivity (C2, C3, or C4) can often be controlled by the choice of catalyst, directing group, and reaction conditions.
Rhodium-Catalyzed C2-Functionalization
Rhodium carbenoid-mediated C-H insertion is a powerful method for introducing substituents at the C2 position of N-protected piperidines. The choice of the N-protecting group and the rhodium catalyst can influence the stereoselectivity of the transformation.
Table 3: Rhodium-Catalyzed C2-Functionalization of N-Boc-Piperidine with Aryldiazoacetates [4]
| Entry | Aryl Group of Diazoacetate | Catalyst | Solvent | Yield (%) | d.r. | ee (%) |
| 1 | Phenyl | Rh₂(R-TCPTAD)₄ | CH₂Cl₂ | 75 | >20:1 | 96 |
| 2 | 4-Methoxyphenyl | Rh₂(R-TCPTAD)₄ | CH₂Cl₂ | 88 | >20:1 | 95 |
| 3 | 4-Bromophenyl | Rh₂(R-TCPTAD)₄ | CH₂Cl₂ | 82 | >20:1 | 97 |
| 4 | 4-Nitrophenyl | Rh₂(R-TCPTAD)₄ | CH₂Cl₂ | 65 | >20:1 | 92 |
Experimental Protocol: General Procedure for C2-Functionalization of N-Boc-Piperidine [4]
Materials:
-
N-Boc-piperidine (1.5 mmol)
-
Dirhodium catalyst (Rh₂(R-TCPTAD)₄) (0.0075 mmol, 0.5 mol%)
-
Aryldiazoacetate (1.0 mmol)
-
Anhydrous solvent (e.g., CH₂Cl₂)
Procedure:
-
In a flame-dried round-bottom flask, dissolve N-Boc-piperidine and the dirhodium catalyst in the anhydrous solvent.
-
In a separate flask, dissolve the aryldiazoacetate in the anhydrous solvent.
-
Using a syringe pump, add the solution of the aryldiazoacetate to the solution of the piperidine and catalyst over a period of 4 hours at room temperature.
-
After the addition is complete, stir the reaction mixture for an additional hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Logic for site-selective C-H functionalization.
Photoredox-Catalyzed α-Amino C-H Arylation
Visible-light photoredox catalysis offers a mild and efficient method for the α-C-H arylation of piperidines with electron-deficient cyano(hetero)arenes. This method often proceeds with high diastereoselectivity.[5][6]
Table 4: Photoredox-Catalyzed α-C-H Arylation of Substituted Piperidines [5]
| Entry | Piperidine Substrate | Arylating Agent | Photocatalyst | Base | Solvent | Time (h) | Yield (%) | d.r. |
| 1 | N-Methyl-2-phenylpiperidine | 1,4-Dicyanobenzene | Ir(ppy)₃ | NaOAc | CH₃CN | 16 | 85 | >95:5 |
| 2 | N-Boc-piperidine | 4-Cyanopyridine | Ir(ppy)₃ | NaOAc | CH₃CN | 24 | 72 | N/A |
| 3 | N-Benzyl-3-methylpiperidine | 1,3-Dicyanobenzene | Ir(ppy)₃ | NaOAc | CH₃CN | 16 | 88 | 90:10 |
Experimental Protocol: General Procedure for Photoredox α-C-H Arylation [5][6]
Materials:
-
Piperidine derivative (1.0 equiv)
-
Cyano(hetero)arene (1.5 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Sodium acetate (NaOAc) (2.0 equiv)
-
Anhydrous acetonitrile (CH₃CN)
-
Blue LED light source
Procedure:
-
To an oven-dried reaction vial, add the piperidine derivative, cyano(hetero)arene, fac-Ir(ppy)₃, and NaOAc.
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
-
Add anhydrous CH₃CN and stir the mixture.
-
Irradiate the reaction mixture with a blue LED light source at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Lithiation and Substitution of the Piperidine Ring
Deprotonation of the α-protons of N-Boc-piperidine using a strong base, followed by quenching with an electrophile, is a classic and effective method for introducing a wide range of substituents.
Table 5: Lithiation and Substitution of N-Boc-piperidine [7]
| Entry | Base | Ligand | Electrophile | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | s-BuLi | TMEDA | MeI | THF | -78 | 1 h | 85 |
| 2 | n-BuLi | (-)-Sparteine | PhCHO | Et₂O | -78 | 2 h | 75 (92% ee) |
| 3 | s-BuLi | TMEDA | TMSCl | THF | -78 | 1 h | 90 |
Experimental Protocol: General Procedure for Lithiation and Substitution [7]
Materials:
-
N-Boc-piperidine (1.0 equiv)
-
sec-Butyllithium (s-BuLi) (1.2 equiv)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA) (1.2 equiv)
-
Electrophile (e.g., methyl iodide) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked flask under an argon atmosphere, add a solution of N-Boc-piperidine in anhydrous THF.
-
Add TMEDA to the solution.
-
Cool the mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise to the stirred solution.
-
Stir the resulting orange-red solution at -78 °C for 1 hour.
-
Add the electrophile dropwise to the reaction mixture.
-
Continue stirring at -78 °C for an additional hour, then allow the reaction to warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for the lithiation and substitution of N-Boc-piperidine.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Highly Diastereoselective Functionalization of Piperidines by Photoredox Catalyzed α-Amino C–H Arylation and Epimerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C-H Arylation and Epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable Synthesis of Ethyl 3-oxopiperidine-2-carboxylate Hydrochloride for Preclinical Supply
Abstract This application note provides a detailed and scalable synthetic protocol for the preparation of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride, a key building block in the development of various pharmaceutical agents. The synthesis is designed to be robust and reproducible, making it suitable for producing the quantities required for preclinical studies. This document outlines the synthetic strategy, detailed experimental procedures, and data presentation to guide researchers, scientists, and drug development professionals in the efficient production of this important intermediate.
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] Ethyl 3-oxopiperidine-2-carboxylate is a versatile intermediate used in the synthesis of a wide range of biologically active molecules, including potential therapeutics for neurological disorders and pain management.[4][5] As drug development programs advance to the preclinical stage, the demand for multi-gram to kilogram quantities of key intermediates necessitates the development of a scalable and well-characterized synthetic route.
This document describes a robust, two-step synthesis of this compound. The synthetic approach is based on a Dieckmann condensation of a diethyl aminodiacetate derivative, followed by hydrochloride salt formation. The protocol is designed for scalability and provides detailed instructions for reaction setup, workup, purification, and characterization to ensure high purity and batch-to-batch consistency.
Synthetic Strategy
The overall synthetic strategy involves the N-benzylation of diethyl 2,2'-iminodiacetate, followed by an intramolecular Dieckmann condensation to form the piperidine ring. Subsequent debenzylation and hydrochloride salt formation yield the target compound. This approach was selected for its use of readily available starting materials and its amenability to scale-up.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of the Keto-Ester Moiety in Ethyl 3-oxopiperidine-2-carboxylate hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-oxopiperidine-2-carboxylate hydrochloride is a versatile heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. The piperidine scaffold is a prevalent feature in numerous approved drugs and bioactive molecules.[1][2] The reactivity of this compound is dominated by the β-keto-ester moiety, which allows for a wide range of chemical transformations. This functionality enables the synthesis of diverse libraries of substituted piperidine derivatives for structure-activity relationship (SAR) studies. This application note provides detailed protocols for the key derivatization reactions targeting the C3-ketone and the C2-ester, including reactions involving the acidic α-proton.
Core Derivatization Strategies
The presence of both a ketone and an ester group in a 1,3-relationship makes Ethyl 3-oxopiperidine-2-carboxylate a highly reactive and useful synthetic intermediate.[3] The primary sites for derivatization are the C3-carbonyl group, the C2-ester group, and the enolizable α-carbon (C2).
1. Reactions at the C3-Keto Group
-
Reduction to Hydroxyl Group: The ketone can be selectively reduced to a secondary alcohol, yielding a 3-hydroxypiperidine derivative. This introduces a new chiral center and a hydrogen bond donor/acceptor group, which can be crucial for biological activity.
-
Reductive Amination: The ketone can react with primary or secondary amines in the presence of a reducing agent to form 3-amino-piperidine derivatives.
-
Condensation with Dinucleophiles: The ketone can undergo condensation reactions with various dinucleophiles to form fused heterocyclic systems. For example, reaction with hydrazine derivatives can yield pyrazole-fused piperidines, while reaction with hydroxylamine can lead to isoxazole-fused systems.
2. Reactions at the C2-Ester Group
-
Hydrolysis: The ethyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid.[4] This introduces a highly polar, ionizable group and provides a handle for further derivatization, such as amide bond formation.[5]
-
Amidation: The ester can be converted directly to an amide by reaction with an amine, often at elevated temperatures or with catalysis. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents.
-
Transesterification: The ethyl ester can be exchanged for other alkyl or aryl groups by reaction with a different alcohol under acidic or basic catalysis.
3. Reactions Involving the Keto-Ester Enolate
-
α-Alkylation: The proton at the C2 position is acidic due to the electron-withdrawing effects of both the adjacent ketone and ester groups. Treatment with a suitable base generates a stabilized enolate ion, which is a potent nucleophile.[3][6] This enolate can react with alkyl halides in an SN2 reaction to introduce substituents at the C2 position.[4][6]
-
α-Acylation: The enolate can also react with acylating agents, such as acid chlorides or anhydrides, to introduce an acyl group at the C2 position.
Experimental Protocols
Protocol 1: α-Alkylation of Ethyl 3-oxopiperidine-2-carboxylate
This protocol describes the alkylation at the C2 position via an enolate intermediate, a common method for introducing carbon-carbon bonds.[6]
Materials:
-
This compound
-
Sodium ethoxide (NaOEt) or another suitable base (e.g., LDA)[7]
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous ethanol or tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (or THF).
-
Add sodium ethoxide (1.1 equivalents) to the solvent and stir until dissolved.
-
Add this compound (1.0 equivalent). The hydrochloride will be neutralized by the base. Stir for 30 minutes at room temperature to ensure complete formation of the sodium enolate.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ester Hydrolysis to 3-Oxopiperidine-2-carboxylic acid
This protocol details the conversion of the ethyl ester to the corresponding carboxylic acid.[4]
Materials:
-
Ethyl 3-oxopiperidine-2-carboxylate derivative
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) and Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the ethyl ester derivative (1.0 equivalent) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (1.5 equivalents) to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 2-6 hours).
-
Remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2-3 with 1 M HCl.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the carboxylic acid, which can be further purified by recrystallization if necessary.
Protocol 3: Amide Formation via Activated Carboxylic Acid
This protocol describes the coupling of the carboxylic acid (from Protocol 2) with an amine.
Materials:
-
3-Oxopiperidine-2-carboxylic acid (1.0 equivalent)
-
Amine (primary or secondary, 1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 equivalents)[8]
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid in anhydrous DCM.
-
Add EDC and HOBt to the solution and stir for 15 minutes at room temperature to pre-activate the acid.
-
Add the desired amine followed by DIPEA.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Summary of Derivatization Reactions
The following table summarizes representative yields and conditions for various derivatization reactions on piperidine-based β-keto esters.
| Reaction Type | Reagents & Conditions | Substrate | Product | Yield (%) | Reference |
| α-Alkylation | NaH, n-BuLi, Alkyl-I, THF, -78 °C to rt | Ethyl 2-oxopiperidine-3-carboxylate | 3-Alkyl-2-oxopiperidine-3-carboxylate | ~61% | [9] |
| α-Alkylation | LDA, Alkyl Halide, THF, -78°C | t-Butyl ester | α-alkylated t-Butyl ester | 92% conversion | [7] |
| Ester Hydrolysis | LiOH, THF/H₂O, rt | Ethyl 2-oxopiperidine-3-carboxylate derivative | 2-Oxopiperidine-3-carboxylic acid derivative | ~91% | [9] |
| Amidation | Amine, EDC, HOAt, DMF | Peptide Carboxylic Acids | Peptide Amides | High Efficiency | [8] |
| Acetylation | Acetic Anhydride, VOSO₄, rt | Phenols/Alcohols | Acetylated Esters | 87-97% | [10] |
| Cyclization | Raney Co, H₂, Isopropanol, 75-130°C | Diethyl 2-cyanoethylmalonate | Ethyl 2-oxo-3-piperidinecarboxylate | 95.9% | [11] |
Visualizations
Workflow and Signaling Pathway Diagrams
Caption: Key derivatization pathways for Ethyl 3-oxopiperidine-2-carboxylate.
Caption: Logical workflow for the α-alkylation of a β-keto ester via an enolate intermediate.
Applications in Drug Development
The derivatization of this compound provides access to a vast chemical space of novel compounds. The piperidine nucleus is a privileged scaffold in medicinal chemistry, found in drugs targeting a wide array of biological systems.[1][2] For instance, derivatives of 2-oxopiperidine-3-carboxylic acid have been investigated for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[12] The ability to systematically modify the substituents around the piperidine ring at the C2 and C3 positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making this starting material invaluable for lead optimization campaigns in drug discovery.[13]
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. aklectures.com [aklectures.com]
- 5. Derivatization of carboxylic groups prior to their LC analysis - A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 7. scholar.umw.edu [scholar.umw.edu]
- 8. Chemical derivatization of peptide carboxyl groups for highly efficient electron transfer dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arkat-usa.org [arkat-usa.org]
- 10. A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]
- 12. 2-Oxopiperidine-3-carboxylic acid|41888-21-5 [benchchem.com]
- 13. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Managing Stereochemistry in the Synthesis of Substituted Piperidines
This technical support center provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for controlling stereochemistry in the synthesis of substituted piperidines?
A1: The main strategies for managing stereochemistry in piperidine synthesis can be broadly categorized into three approaches:
-
Substrate-Controlled Synthesis: This approach utilizes a chiral starting material, often derived from the chiral pool (e.g., amino acids or sugars), to introduce the desired stereochemistry, which is then carried through the synthetic sequence.
-
Reagent-Controlled Synthesis: This involves the use of chiral reagents, such as chiral auxiliaries or chiral catalysts, to induce stereoselectivity in a reaction involving a prochiral substrate.[1] Chiral auxiliaries are temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction and are subsequently removed.[1]
-
Catalyst-Controlled Synthesis: This is a highly efficient approach that employs a small amount of a chiral catalyst to generate a large quantity of enantiomerically enriched product. Key examples include catalytic asymmetric hydrogenation of pyridinium salts and other pyridine derivatives, as well as organocatalytic reactions.[2][3][4][5][6]
Q2: How do I choose the best synthetic strategy for my target substituted piperidine?
A2: The choice of synthetic strategy depends on several factors, including the desired substitution pattern, the required stereoisomer (enantiomer or diastereomer), the availability of starting materials, and the scale of the synthesis. The following decision-making workflow can help guide your choice.
Q3: What is the Aza-Diels-Alder reaction, and how can it be used for piperidine synthesis?
A3: The Aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom replaces a carbon in either the diene or the dienophile.[7] This cycloaddition reaction is a powerful tool for constructing six-membered nitrogen-containing rings, such as piperidines and their precursors.[7][8] The reaction can proceed through a concerted or stepwise mechanism.[7] When electron-rich dienes react with imines, they can form piperidine derivatives, often with good stereocontrol, which can be influenced by the use of Lewis acids or organocatalysts.[9][10]
Troubleshooting Guides
Problem 1: Low diastereoselectivity in the synthesis of 2,6-disubstituted piperidines.
-
Potential Cause: The relative stereochemistry of substituents at the C2 and C6 positions is often determined by the thermodynamic stability of the product or the kinetic control of the reaction. For instance, in the alkylation of N-Boc-2-alkylpiperidines, the incoming electrophile generally approaches from the equatorial position to avoid steric hindrance, leading to the trans isomer.[11]
-
Troubleshooting Steps:
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lowest activation energy.
-
Solvent: The polarity of the solvent can influence the transition state geometry. Screen a range of solvents (e.g., THF, diethyl ether, toluene) to find the optimal conditions.
-
-
Reagent Choice:
-
Bulky Reagents: Employing sterically demanding reagents can amplify the steric differences between competing transition states, leading to higher diastereoselectivity.
-
-
Synthetic Strategy:
-
Directed Metalation: Using a directing group can control the regioselectivity of metalation and subsequent functionalization, leading to a specific diastereomer.[12]
-
Catalytic Dynamic Resolution: This technique can be used to resolve a racemic starting material while a subsequent reaction proceeds, affording a single diastereomer in high enantiomeric excess.[11]
-
-
Problem 2: Poor enantioselectivity in catalytic asymmetric hydrogenation of pyridinium salts.
-
Potential Cause: The enantioselectivity of this reaction is highly dependent on the catalyst system (metal precursor and chiral ligand), the substrate, and the reaction conditions. The N-substituent on the pyridinium salt plays a crucial role in catalyst coordination and stereochemical induction.
-
Troubleshooting Steps:
-
Catalyst and Ligand Screening:
-
Test a variety of chiral ligands. For iridium-catalyzed hydrogenations, ligands like (S,S)-f-spiroPhos or MeO-BoQPhos have shown high efficiency.[4] For rhodium-catalyzed reactions, chiral primary amines can be effective.[2]
-
The choice of metal precursor (e.g., [RhCp*Cl2]2, [Ir(COD)Cl]2) can also impact the outcome.
-
-
Substrate Modification:
-
Optimization of Reaction Conditions:
-
Hydrogen Pressure: This can be a critical parameter and often requires optimization.[2]
-
Solvent: Screen different solvents to find the one that provides the best balance of solubility and selectivity.
-
Additives: In some cases, additives like acids or bases can influence the catalytic activity and selectivity.
-
-
Data Presentation: Stereoselective Synthesis of Substituted Piperidines
The following tables summarize quantitative data for key stereoselective transformations.
Table 1: Catalytic Asymmetric Hydrogenation of Pyridinium Salts
| Entry | Substrate (Pyridinium Salt) | Catalyst System | Conditions | Product | Yield (%) | e.e. (%) | Reference |
| 1 | N-Benzyl-2-phenylpyridinium bromide | [Ir(COD)Cl]2 / (S,S)-f-spiroPhos | H2 (50 atm), MeOH, 25 °C, 12 h | (S)-N-Benzyl-2-phenylpiperidine | 98 | 98 | N/A |
| 2 | N-Benzyl-2-(2-thienyl)pyridinium bromide | [Ir(COD)Cl]2 / MeO-BoQPhos | H2 (50 atm), DCM, 25 °C, 12 h | (S)-N-Benzyl-2-(2-thienyl)piperidine | 95 | 99 | [4] |
| 3 | N-Benzyl-3-phenylpyridinium bromide | [RhCpCl2]2 / Chiral Primary Amine | HCOOH/NEt3, H2O, 40 °C, 24 h | (R)-N-Benzyl-3-phenylpiperidine | 85 | 96 | [2] |
| 4 | Methyl 5-hydroxy-1-benzylpyridinium-2-carboxylate bromide | [Ir(COD)Cl]2 / C3-TunePhos | H2 (50 atm), MeOH, 30 °C, 24 h | cis-(2R,5R)-1-benzyl-5-hydroxypiperidine-2-carboxylate | 96 | 97 | [5] |
Table 2: Diastereoselective Synthesis of 2,6-Disubstituted Piperidines
| Entry | Starting Material | Reagent/Method | Conditions | Product | Yield (%) | d.r. | Reference |
| 1 | N-Boc-2-lithiopiperidine | 1. (S,S)-ligand, MeI | -78 °C to rt | (S)-N-Boc-2-methylpiperidine | 62 | 93:7 (e.r.) | [11] |
| 2 | 2-Pyridylamidine | 1. PhMgBr; 2. s-BuLi, TMEDA; 3. MeI | THF, -78 °C to rt | 2-Phenyl-6-methyl-1,2-dihydropyridine | 85 | >95:5 | [12] |
| 3 | β'-amino-α,β-unsaturated ketone | Intramolecular Michael Addition | K2CO3, MeOH, rt | 2,6-trans-piperidine | 80 | >95:5 | [13] |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of an N-Benzylpyridinium Salt
This protocol is a general procedure based on methodologies reported for the enantioselective synthesis of α-aryl piperidines.[4]
-
Catalyst Preparation: In a glovebox, a vial is charged with [Ir(COD)Cl]2 (1 mol%) and the chiral ligand (e.g., MeO-BoQPhos, 2.2 mol%). Anhydrous, degassed solvent (e.g., dichloromethane, DCM) is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: To a high-pressure autoclave are added the N-benzylpyridinium salt (1.0 equiv) and additional anhydrous, degassed solvent.
-
Hydrogenation: The catalyst solution is transferred to the autoclave. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at the specified temperature (e.g., 25 °C) for the required time (e.g., 12-24 hours).
-
Workup and Purification: After carefully venting the hydrogen, the reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the enantioenriched piperidine derivative. The enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Chemo-enzymatic Synthesis of a 3-Substituted Piperidine
This protocol is based on a chemo-enzymatic cascade for the asymmetric dearomatization of activated pyridines.[14]
-
Preparation of Tetrahydropyridine (THP): The corresponding activated pyridine is reduced with a mild reducing agent like sodium borohydride in a suitable solvent (e.g., methanol) to yield the N-substituted tetrahydropyridine.[14]
-
Enzymatic Reaction Setup: In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5), the THP substrate is added.
-
Enzyme Addition: The appropriate amine oxidase (e.g., 6-HDNO) and ene-imine reductase (EneIRED) are added. A cofactor regeneration system (e.g., glucose and glucose dehydrogenase for NADPH) is also included.
-
Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC.
-
Workup and Purification: Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Aza-Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- 9. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Directed functionalization of 1,2-dihydropyridines: stereoselective synthesis of 2,6-disubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lookchem.com [lookchem.com]
- 14. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride. The information focuses on improving reaction yield, minimizing side products, and ensuring efficient purification.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary synthetic strategy for this compound, and what is the key reaction step?
A1: The most common and effective strategy for synthesizing this and related cyclic β-keto esters is the Dieckmann Condensation .[1][2] This is an intramolecular Claisen condensation of a suitable acyclic diester precursor. The key step involves treating the diester with a strong base, which causes it to cyclize into the desired piperidine ring structure.[3] The reaction is then quenched and acidified to yield the final hydrochloride salt.
Q2: My reaction yield is consistently low. What are the most critical parameters to investigate for optimization?
A2: Low yields in a Dieckmann condensation are a common issue that can be addressed by systematically optimizing several key parameters:
-
Base Selection and Stoichiometry: The choice and amount of base are critical. Strong bases like sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu), or sodium hydride (NaH) are required to generate the enolate for cyclization.[1][2] At least one full equivalent of the base is necessary, as the product β-keto ester is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[3]
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Water can hydrolyze the ester groups of the starting material and the product, and it will also consume the base, halting the reaction. Ensure all glassware is oven-dried, and use anhydrous solvents.
-
Solvent Choice: The reaction solvent can influence reaction rates and side products. Common solvents include toluene, tetrahydrofuran (THF), benzene, and ethanol.[2] Polar aprotic solvents like THF can stabilize the enolate, while non-polar solvents like toluene may help reduce side reactions.[2]
-
Temperature and Reaction Time: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction's progress using an appropriate technique (e.g., Thin-Layer Chromatography, TLC) to determine the optimal reaction time and to ensure it has gone to completion without significant decomposition.
Q3: I am observing significant side-product formation. What are the likely side reactions and how can I prevent them?
A3: Side-product formation typically arises from competing reaction pathways. The most common side reactions include:
-
Intermolecular Claisen Condensation: If the concentration of the starting diester is too high, an intermolecular reaction between two different molecules can occur instead of the desired intramolecular cyclization. This can be minimized by using high-dilution conditions.
-
Hydrolysis: As mentioned, any moisture present can lead to the hydrolysis of the ester functional groups. Rigorous anhydrous techniques are the best prevention.
-
Elimination Reactions: Depending on the structure of the starting material, elimination reactions can sometimes compete with the condensation.
Careful control of reaction concentration, temperature, and ensuring a moisture-free environment are key to minimizing these unwanted pathways.
Q4: What is the most effective method for purifying the final product and isolating it as a hydrochloride salt?
A4: Purification and isolation are typically straightforward. After the reaction is complete, the basic mixture is cooled and then carefully quenched, often with an aqueous acid. The free base of the product is extracted into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). To isolate the hydrochloride salt, the pH of the organic layer is adjusted to be acidic (pH 1-2) by adding a solution of hydrochloric acid (e.g., HCl in ether, or aqueous HCl followed by separation and drying).[4] This protonates the piperidine nitrogen, causing the hydrochloride salt to precipitate out of the organic solvent. The resulting solid can then be collected by filtration, washed with a cold, non-polar solvent to remove impurities, and dried under vacuum.[4]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes how different reaction parameters can influence the yield and purity of the final product. The data is based on the synthesis of a closely related analog, N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, and serves to illustrate key optimization principles.[4]
| Parameter | Condition A | Condition B | Condition C | Reported Yield | Reported Purity (HPLC) |
| Base | Sodium Methoxide | Sodium tert-butoxide | Potassium Ethoxide | 96.6% | Not specified (Crude) |
| Solvent | Ethyl Acetate | Toluene | Tetrahydrofuran | 97.6% | 99.5% |
| Molar Ratio (Substrate:Base) | 1 : 1.2 | 1 : 1.5 | 1 : 1 | 96.9% | 99.6% |
Data adapted from a representative synthesis to demonstrate optimization trends.[4]
Experimental Protocol: General Procedure for Synthesis
This protocol provides a generalized methodology for the synthesis of this compound via Dieckmann condensation.
Materials:
-
Acyclic Diester Precursor (e.g., Diethyl 2-(N-ethoxycarbonylmethyl-N-benzylamino)adipate)
-
Anhydrous Solvent (e.g., Toluene, THF)
-
Strong Base (e.g., Sodium Ethoxide, Potassium tert-butoxide)
-
Hydrochloric Acid (e.g., 2M solution in diethyl ether or 1N aqueous solution)
-
Organic extraction solvent (e.g., Ethyl Acetate)
-
Drying agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Reaction Setup: Equip a three-neck, round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly oven-dried.
-
Reagent Addition: Charge the flask with the acyclic diester precursor dissolved in the anhydrous solvent under a nitrogen atmosphere.
-
Base Addition: Add the strong base to the solution portion-wise or via the dropping funnel at a controlled temperature (e.g., 0 °C or room temperature, depending on the base's reactivity).
-
Cyclization: After the addition is complete, heat the reaction mixture to reflux. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully quench the reaction by the slow addition of water or a dilute acid solution.
-
Extraction: Transfer the mixture to a separatory funnel. If necessary, add more water and an organic solvent like ethyl acetate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a free base.
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable organic solvent (e.g., ethyl acetate). While stirring, add a solution of hydrochloric acid dropwise until the pH of the solution is between 1 and 2 (check with pH paper).
-
Isolation: The hydrochloride salt will typically precipitate as a solid. Continue stirring in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Final Purification: Wash the collected solid with a small amount of cold diethyl ether or another non-polar solvent to remove any non-polar impurities. Dry the final product, this compound, under high vacuum.
Visualizations
Caption: General workflow for the synthesis.
Caption: Troubleshooting guide for low reaction yield.
Caption: Simplified Dieckmann condensation mechanism.
References
- 1. Dieckmann Reaction (Chapter 39) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
Troubleshooting low conversion rates in the catalytic reduction of the oxo-group
Welcome to the technical support center for the catalytic reduction of the oxo-group. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.
Troubleshooting Guide: Low Conversion Rates
Low conversion in the catalytic reduction of an oxo-group to an alcohol is a frequent challenge. This guide provides a systematic approach to identifying and resolving the root cause of unexpectedly low yields.
Question: Why is the conversion of my oxo-compound unexpectedly low?
Low conversion rates can arise from a combination of factors related to the catalyst, substrate, reaction conditions, and mass transfer limitations. A methodical investigation is key to pinpointing the issue.
Potential Cause 1: Catalyst Inactivity or Deactivation
The catalyst is central to the hydrogenation reaction, and its condition is critical for achieving high conversion.
-
Catalyst Poisoning: The active sites on the catalyst's surface can be blocked by various substances, rendering it inactive.[1][2]
-
Inhibitors: These substances reversibly bind to the catalyst. For instance, carbon monoxide (CO), which may be present in the hydrogen source, can act as an inhibitor. Removing the inhibitor can restore catalyst activity.[2]
-
Temporary Poisons: These substances adsorb strongly to the catalyst surface and necessitate specific treatments for removal, such as a hot hydrogen stripping. Water, in combination with caustic soda, can act as a temporary poison.[2]
-
Permanent Poisons: These substances irreversibly bind to the catalyst, and the activity cannot be recovered. Common permanent poisons include sulfur compounds, lead, mercury, and phosphorus.[1][3]
-
-
Coking: Carbon deposits can accumulate on the catalyst surface, physically blocking active sites and altering the catalyst's structure, thereby reducing its effectiveness.[1][4] This is particularly common in reactions involving hydrocarbons.[1]
-
Sintering/Thermal Degradation: Exposure to high temperatures can cause catalyst particles to agglomerate, reducing the available surface area for the reaction.[1][5]
-
Incorrect Catalyst Choice: The chosen catalyst may not be optimal for the specific oxo-group reduction. For example, some ketones with functional groups that can form strong bonds with transition metals may require alternative reduction methods, such as using a borane reagent.[6]
Troubleshooting Steps:
-
Analyze Feedstock for Impurities: Test the substrate and solvent for known catalyst poisons.
-
Purify Hydrogen Source: Ensure the hydrogen gas is free from inhibitors like carbon monoxide.
-
Catalyst Regeneration: If coking is suspected, a regeneration step (e.g., controlled oxidation) may be necessary.
-
Review Catalyst Selection: Consult literature for the most effective catalyst for the specific substrate. For instance, platinum-based catalysts are often used for the enantioselective hydrogenation of activated ketones.[7]
Potential Cause 2: Substrate-Related Issues
The nature and purity of the oxo-compound can significantly impact the reaction outcome.
-
Substrate Impurities: Nucleophilic and electrophilic impurities in the substrate can poison the catalyst or lead to non-selective side reactions.[6] Strong Lewis acids can form complexes with the catalyst and deactivate it.[6]
-
Steric Hindrance: Bulky groups near the oxo-group can hinder its approach to the catalyst's active sites, slowing down the reaction rate.[8]
-
Electronic Effects: The electronic properties of the substrate influence its reactivity. For instance, aldehydes are generally easier to reduce than ketones.[8]
Troubleshooting Steps:
-
Purify the Substrate: Recrystallization, distillation, or chromatography can remove harmful impurities.
-
Increase Catalyst Loading: For sterically hindered substrates, a higher catalyst-to-substrate ratio may be required.
-
Modify Reaction Conditions: Adjusting temperature or pressure might overcome activation energy barriers for less reactive substrates.
Potential Cause 3: Suboptimal Reaction Conditions
The reaction environment plays a crucial role in the efficiency of the catalytic reduction.
-
Incorrect Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions and catalyst deactivation.[2] Many standard hydrogenations proceed well at room temperature.[2]
-
Inadequate Hydrogen Pressure: The pressure of hydrogen gas affects its availability at the catalyst surface. While balloon pressure is often sufficient for simple alkenes, more hindered or less reactive oxo-groups may require higher pressures.[2]
-
Improper Solvent: The solvent must be dry and deoxygenated to prevent side reactions and catalyst poisoning.[2] The choice of solvent can also influence catalyst activity and selectivity.
-
Insufficient Agitation: Effective mixing is vital to ensure proper contact between the substrate, catalyst, and hydrogen.[2] Poor agitation can lead to mass transfer limitations.[9]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration to achieve high conversion.[2]
Troubleshooting Steps:
-
Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and selectivity.
-
Adjust Hydrogen Pressure: If using balloon pressure is ineffective, consider a high-pressure hydrogenation setup.
-
Solvent Screening: Test a variety of dry, deoxygenated solvents to identify the best medium for the reaction.
-
Improve Agitation: Increase the stirring rate to enhance mass transfer.
-
Monitor Reaction Progress: Use techniques like TLC, GC, or HPLC to track the reaction over time and determine the optimal reaction duration.
Potential Cause 4: Mass Transfer Limitations
The rate at which reactants reach the catalyst surface and products diffuse away can limit the overall reaction rate.[10][11]
-
External Mass Transfer: The diffusion of the substrate from the bulk solution to the exterior surface of the catalyst particle. This can be influenced by the stirring rate and particle size.[9]
-
Internal Mass Transfer (Intraparticle Diffusion): The diffusion of the substrate from the exterior of the catalyst particle into its porous interior where the active sites are located.[9][11]
Troubleshooting Steps:
-
Increase Agitation Speed: This will reduce the thickness of the boundary layer around the catalyst particles, improving external mass transfer.[9]
-
Reduce Catalyst Particle Size: Smaller particles have a larger external surface area-to-volume ratio, which can decrease diffusion limitations.[9][11]
-
Theoretical Evaluation: The Weisz-Prater number can be calculated to assess the presence of internal mass transport limitations, while the Damköhler number can be used to evaluate external transport limitations.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the reduction of oxo-groups?
Commonly used heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel.[2][13][14] For enantioselective reductions, chiral metal complexes, such as those based on ruthenium, are often employed.[15]
Q2: How can I improve the enantioselectivity of my reduction?
Enantioselectivity can be influenced by the choice of a chiral catalyst, the solvent, temperature, and the specific substrate.[16] For example, Noyori's catalysts are well-known for the asymmetric hydrogenation of ketones.[17][18]
Q3: My reaction is producing byproducts. What could be the cause?
Byproduct formation can result from side reactions due to high temperatures, incorrect catalyst choice, or reactive functional groups on the substrate. For instance, in the reduction of unsaturated ketones, both the C=C and C=O bonds can be reduced.[19] Careful selection of the catalyst and optimization of reaction conditions can improve selectivity.
Q4: Is it possible to reduce an oxo-group in the presence of other reducible functional groups?
Yes, chemoselective reduction is possible. Aldehydes are generally reduced faster than ketones.[6] With the right choice of catalyst and conditions, it is possible to selectively reduce an oxo-group in the presence of functional groups like alkenes, alkynes, or nitriles.[14] For example, sodium borohydride is a milder reducing agent than lithium aluminum hydride and can be more selective.[18]
Data Presentation
Table 1: Typical Reaction Conditions for Catalytic Hydrogenation of Oxo-Compounds
| Parameter | Typical Range | Remarks |
| Catalyst | Pd/C, Pt/C, Raney Ni | Choice depends on substrate and desired selectivity.[2] |
| Catalyst Loading | 1-10 mol% | Higher loading may be needed for challenging substrates. |
| Hydrogen Pressure | 1-50 bar | Balloon pressure is often sufficient for simple reductions.[2] |
| Temperature | 25-80 °C | Room temperature is a good starting point for many reactions.[2] |
| Solvent | Ethanol, Methanol, Ethyl Acetate, THF | Solvent should be dry and deoxygenated.[2] |
| Substrate Conc. | 0.05-0.5 M | High concentrations can sometimes lead to deactivation.[2] |
| Reaction Time | 1-24 hours | Monitor progress to determine completion.[2] |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of an Oxo-Compound using Pd/C
-
Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar, add 10% Palladium on carbon (5 mol%).
-
Solvent Addition: Add a suitable solvent (e.g., ethanol, 0.1 M) to the flask.
-
System Purge: Seal the flask with a septum and purge the system with hydrogen gas. This is typically done by evacuating the flask under vacuum and then backfilling with hydrogen from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere.[2]
-
Substrate Addition: Dissolve the oxo-compound (1 mmol) in a small amount of the reaction solvent and add it to the reaction flask via a syringe.[2]
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (maintained by the balloon).[2]
-
Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere. Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting alcohol product by an appropriate method (e.g., column chromatography, distillation).
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
Caption: Pathways of catalyst deactivation.
References
- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Effect of impurities on hydrogenation of CO2 [aaltodoc.aalto.fi]
- 4. research.chalmers.se [research.chalmers.se]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. Balancing Mass Transfer and Active Sites to Improve Electrocatalytic Oxygen Reduction by B,N Codoped C Nanoreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
- 15. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Alcohol (chemistry) - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Chiral Piperidine Derivatives - Preventing Racemization
Welcome to the technical support center for the synthesis of chiral piperidine derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the loss of stereochemical integrity during their synthetic routes. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, providing detailed insights and actionable protocols.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of chiral piperidine derivatives?
A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemate), resulting in a loss of optical activity. In the context of drug development, the three-dimensional structure of a molecule is often intrinsically linked to its biological activity and pharmacological profile. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause harmful side effects. Therefore, maintaining the enantiomeric purity of chiral piperidine derivatives throughout a synthetic sequence is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: What are the most common steps in a synthetic sequence where racemization of a chiral piperidine can occur?
A2: Racemization can be a risk at several stages of a synthetic route. The most common steps of concern include:
-
Deprotection of the piperidine nitrogen: The use of harsh acidic or basic conditions to remove protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can lead to epimerization at a stereocenter, especially at the α-position (C2 or C6) to the nitrogen.
-
Reactions involving the formation of an enolate or iminium ion: Any reaction that involves the deprotonation of a stereogenic carbon to form a planar enolate, or the formation of an iminium ion, can lead to the loss of stereochemical information.
-
Purification: Certain purification techniques, such as chromatography on silica or alumina, can sometimes cause racemization, particularly for compounds that are sensitive to acidic or basic conditions.
-
Prolonged reaction times or elevated temperatures: In general, extended exposure to harsh reaction conditions increases the likelihood of racemization.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Purity After N-Boc Deprotection
Q: I am observing a decrease in the enantiomeric excess (ee) of my chiral piperidine derivative after removing the N-Boc group with trifluoroacetic acid (TFA). What is causing this and how can I prevent it?
A: Racemization during N-Boc deprotection is a common issue, often caused by the acidic conditions and the nature of the reaction intermediate. The mechanism can involve the formation of a transient iminium ion, which is planar and can be non-stereoselectively reprotonated. The stability of this intermediate and the propensity for racemization can be influenced by the substitution pattern on the piperidine ring.
Caption: Troubleshooting workflow for racemization during N-Boc deprotection.
While specific quantitative data for racemization of a wide range of chiral piperidines is not extensively tabulated in the literature, general trends suggest that milder conditions lead to better retention of stereochemistry. The following table provides a qualitative comparison based on established chemical principles.
| Deprotection Reagent | Typical Conditions | Racemization Risk | Notes |
| TFA in Dichloromethane (DCM) | 20-50% TFA in DCM, 0 °C to rt | Moderate to High | A common and effective method, but can cause racemization, especially with sensitive substrates. |
| HCl in Dioxane/Ether/CPME | 1-4 M HCl in an etheral solvent, 0 °C to rt | Low to Moderate | Often a milder alternative to TFA. The choice of solvent can influence the reaction rate and selectivity. |
| HCl (gas) in an inert solvent | Gaseous HCl bubbled through a solution | Low | Can be very mild, but requires specialized equipment. |
| Solid-supported acids (e.g., Amberlyst) | Suspension in a suitable solvent | Low | Allows for easy removal of the acid, preventing prolonged exposure. |
-
Preparation: Dissolve the N-Boc protected chiral piperidine derivative (1.0 eq) in anhydrous 1,4-dioxane (0.1-0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of 4 M HCl in 1,4-dioxane (2.0-4.0 eq) dropwise to the cooled solution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress by TLC or LC-MS. Allow the reaction to warm to room temperature if necessary.
-
Work-up: Upon completion, the reaction mixture can be concentrated in vacuo. The resulting hydrochloride salt can often be used directly in the next step or neutralized with a mild base (e.g., NaHCO₃ solution) and extracted with an organic solvent.
Issue 2: Racemization During N-Cbz Deprotection
Q: My chiral piperidine is experiencing racemization during the removal of the N-Cbz group via catalytic hydrogenolysis. How can I mitigate this?
A: Racemization during N-Cbz deprotection via hydrogenolysis is less common than with acidic deprotection of N-Boc groups, but it can still occur, particularly if the reaction conditions are not optimized. The choice of catalyst, solvent, temperature, and reaction time can all play a role.
Caption: Troubleshooting workflow for racemization during N-Cbz deprotection.
| Deprotection Method | Typical Conditions | Racemization Risk | Notes |
| Catalytic Hydrogenolysis (H₂, Pd/C) | 1 atm H₂, 5-10 mol% Pd/C, MeOH or EtOH, rt | Low | The most common and generally mildest method. Racemization is rare but can occur with sensitive substrates. |
| Transfer Hydrogenolysis (Ammonium Formate, Pd/C) | Ammonium formate, Pd/C, MeOH, rt to reflux | Low to Moderate | A good alternative to using hydrogen gas. The reaction temperature should be carefully controlled. |
| Acidic Cleavage (HBr/AcOH) | 33% HBr in acetic acid, rt | Moderate to High | Useful for substrates with other reducible functional groups, but the strong acidic conditions can induce racemization. |
-
Preparation: In a flask suitable for hydrogenation, dissolve the N-Cbz protected chiral piperidine derivative (1.0 eq) in an appropriate solvent such as methanol or ethanol (0.1-0.2 M).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon or a Parr hydrogenator) and the mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to afford the deprotected piperidine derivative.
Issue 3: Choosing the Right Analytical Method to Determine Enantiomeric Excess (ee)
Q: I have synthesized a new chiral piperidine derivative. What is the best method to determine its enantiomeric excess?
A: The choice of analytical method for determining enantiomeric excess depends on several factors, including the properties of your compound (e.g., volatility, presence of a chromophore), the required accuracy, and the available instrumentation. The most common techniques are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with a chiral solvating agent.
Caption: Decision tree for selecting an appropriate method for ee determination.
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | High accuracy and resolution, widely applicable, preparative scale possible. | Requires a chromophore for UV detection, method development can be time-consuming. |
| Chiral GC | Differential interaction with a chiral stationary phase in the gas phase. | High efficiency, fast analysis times, high sensitivity. | Compound must be volatile and thermally stable, may require derivatization. |
| NMR with Chiral Solvating Agent | Formation of diastereomeric complexes that have distinct NMR signals. | Rapid analysis, no separation required, can sometimes provide information on absolute configuration. | Lower accuracy and sensitivity compared to chromatography, requires a suitable chiral solvating agent. |
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are a good starting point for many piperidine derivatives.
-
Mobile Phase Screening: Start with a mixture of hexane/isopropanol or heptane/ethanol for normal phase, or acetonitrile/water with a buffer for reversed-phase chromatography.
-
Method Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers (Resolution > 1.5).
-
Quantification: Integrate the peak areas of the two enantiomers. The enantiomeric excess is calculated using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
This technical support center provides a starting point for addressing common issues related to racemization in the synthesis of chiral piperidine derivatives. For specific and complex cases, further literature research and experimental optimization will be necessary.
Challenges in the work-up and isolation of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride
Technical Support Center: Ethyl 3-oxopiperidine-2-carboxylate hydrochloride
This guide provides troubleshooting advice, frequently asked questions (FAQs), and general experimental protocols for the successful work-up and isolation of this compound. Given the limited specific literature for this exact compound, the advice is based on general principles for β-keto esters and piperidine hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability challenges are hydrolysis and decarboxylation. As a β-keto ester, the molecule is susceptible to cleavage of the ethyl ester group under strongly acidic or basic conditions, especially at elevated temperatures.[1] Decarboxylation (loss of the carboxyl group as CO2) can also occur under harsh conditions. The hydrochloride salt form generally offers improved stability for handling and storage compared to the free base.
Q2: How do I convert the hydrochloride salt to its free base form for purification or reaction?
A2: To generate the free base, the hydrochloride salt should be dissolved in water and neutralized by the careful addition of a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the pH of the solution is between 7 and 8. The neutralized free base can then be extracted into an organic solvent like ethyl acetate or dichloromethane. Avoid using strong bases like sodium hydroxide (NaOH), as they can promote ester hydrolysis.[2][3]
Q3: Can I purify the hydrochloride salt directly using silica gel column chromatography?
A3: It is generally not recommended. Hydrochloride salts of amines are often highly polar and either stick irreversibly to the silica gel or show very poor elution behavior. The preferred method is to convert the salt to the free base (see Q2), purify the more nonpolar free base by standard silica gel chromatography, and then reform the hydrochloride salt from the purified product.[4]
Q4: My compound is an oil and will not crystallize. What should I do?
A4: "Oiling out" instead of crystallizing is a common issue, often caused by impurities or an inappropriate solvent system.[5] First, ensure the free base is pure by performing column chromatography. For crystallization, a two-solvent system is often effective.[5] Dissolve the hydrochloride salt in a minimal amount of a polar "good" solvent (e.g., isopropanol, ethanol) and then slowly add a non-polar "poor" solvent (e.g., diethyl ether, heptane, petroleum ether) until the solution becomes persistently turbid.[5][6] Allowing this mixture to stand, sometimes with cooling, can induce crystallization.
Q5: How should I properly store the final product?
A5: Amine hydrochloride salts can be hygroscopic (absorb moisture from the air).[7] The product should be dried thoroughly under high vacuum to remove residual solvents and water. For long-term storage, keep it in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) at a cool temperature (2-8°C is often recommended).[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Aqueous Work-up | 1. Incomplete Extraction: The pH of the aqueous layer was not sufficiently basic, leaving some of the product in its water-soluble salt form. | - Before extraction, carefully adjust the aqueous layer to pH 7-8 using a mild base like NaHCO₃. - Perform multiple extractions (e.g., 3x with ethyl acetate) to ensure complete removal of the free base. |
| 2. Ester Hydrolysis: Use of a strong base (e.g., NaOH) or prolonged exposure to basic conditions may have cleaved the ethyl ester. | - Use only mild bases (e.g., NaHCO₃, K₂CO₃) for neutralization. - Proceed with the extraction immediately after neutralization. | |
| 3. Emulsion Formation: An emulsion formed during extraction, trapping product at the interface. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - If necessary, filter the entire mixture through a pad of Celite. | |
| Isolated Product is a Sticky Solid or Oil | 1. Impurities Present: Residual starting materials, by-products, or solvents are preventing crystallization. | - Purify the free base form of the compound using silica gel column chromatography before attempting salt formation and crystallization.[4] |
| 2. Incorrect Crystallization Solvent: The chosen solvent system is not suitable for inducing crystal formation. | - Perform a solvent screen with small amounts of material.[5] - Try dissolving the product in a minimal amount of a polar solvent (e.g., isopropanol) and adding a non-polar anti-solvent (e.g., diethyl ether, petroleum ether, or heptane) dropwise until turbidity appears.[5][6] - Try trituration: stir the oil with a non-polar solvent in which it is insoluble (e.g., hexane or ether) to see if a solid precipitates. | |
| 3. Residual Water: Water can inhibit crystallization and lead to a hygroscopic or oily product.[7] | - Ensure the organic solution of the free base is thoroughly dried with a drying agent (e.g., Na₂SO₄ or MgSO₄) before salt formation. - Use anhydrous solvents for the crystallization process. | |
| Product Purity is Low (by NMR/LCMS) | 1. Incomplete Reaction: The initial synthesis reaction did not go to completion. | - Re-evaluate the reaction conditions (time, temperature, stoichiometry). |
| 2. Co-precipitation of Impurities: Impurities crystallized along with the desired product. | - Recrystallize the product from a suitable solvent system.[5] One or two recrystallization cycles can significantly improve purity. | |
| 3. Degradation: The compound degraded during work-up or isolation (e.g., due to excessive heat or harsh pH). | - Avoid high temperatures when concentrating solutions. Use a rotary evaporator with a water bath set to a moderate temperature (<40-50°C). - Ensure pH conditions are kept as mild as possible throughout the work-up. |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction of the Free Base
-
Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add deionized water to quench the reaction.
-
Neutralization: If the reaction was performed under acidic conditions, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring. Monitor the pH using pH paper, continuing to add base until the pH is between 7 and 8.
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with an organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM). Perform the extraction three times (e.g., 3 x 50 mL for a 100 mL aqueous layer).
-
Combine & Wash: Combine the organic layers from all extractions. Wash the combined organic layer once with brine (saturated aqueous NaCl solution) to help remove dissolved water.
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration & Concentration: Filter off the drying agent. Concentrate the filtrate using a rotary evaporator to yield the crude free base, which can then be purified further (e.g., by chromatography).
Protocol 2: Conversion to Hydrochloride Salt and Crystallization
-
Dissolution: Dissolve the purified free base in a minimal amount of a suitable anhydrous organic solvent. Anhydrous diethyl ether or ethyl acetate are common choices.
-
Acidification: While stirring, slowly add a solution of hydrogen chloride (HCl). A commercially available solution of 2M HCl in diethyl ether is often used. Add the HCl solution dropwise until the mixture becomes acidic (check with pH paper by dabbing a drop of the solution onto moist paper) and a precipitate is observed.
-
Precipitation: Continue stirring the mixture in an ice bath for 30-60 minutes to ensure complete precipitation of the hydrochloride salt.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid on the filter with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.[5]
-
Drying: Dry the final product, this compound, under high vacuum to obtain a crystalline solid.
Visualizations
Experimental Workflow Diagram
Caption: General Workflow for Work-up and Isolation.
Troubleshooting Logic Diagram
Caption: Troubleshooting Low Product Yield.
References
- 1. aklectures.com [aklectures.com]
- 2. Sciencemadness Discussion Board - Piperidine from the hydrolysis of piperine - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. CN110734393B - Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. CN108484484B - Preparation method of 2-oxo-3-ethyl piperidinecarboxylate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. biosynce.com [biosynce.com]
Technical Support Center: Improving Regioselectivity in Reactions of Ethyl 3-Oxopiperidine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the regioselectivity of reactions involving Ethyl 3-oxopiperidine-2-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on Ethyl 3-oxopiperidine-2-carboxylate that lead to regioselectivity issues?
A1: Ethyl 3-oxopiperidine-2-carboxylate, a cyclic β-keto lactam, possesses multiple reactive sites that can lead to mixtures of products. The main sites are:
-
The Nitrogen Atom (N-H): The secondary amine is nucleophilic and can undergo reactions like N-alkylation or N-acylation.
-
The α-Carbon (C4): The methylene protons at the C4 position are acidic (pKa ≈ 11-13) due to their position between the ketone and the lactam nitrogen. Deprotonation with a base forms a nucleophilic enolate, which can undergo C-alkylation or C-acylation.
-
The Enolate Oxygen: The enolate formed by deprotonation at C4 is an ambident nucleophile, meaning it can also react at the oxygen atom, leading to O-alkylation (forming an enol ether) or O-acylation.
The primary challenge is to control the reaction conditions to favor functionalization at only one of these sites.
Q2: My alkylation reaction yields a mixture of N-alkylated and C4-alkylated products. How can I selectively favor C4-alkylation?
A2: To favor C4-alkylation, you must promote the formation of the enolate at the C4 position while minimizing the nucleophilicity of the nitrogen. The most effective strategy is to pre-form the enolate by using a strong, non-nucleophilic base at low temperatures before introducing the alkylating agent.[1][2]
-
Choice of Base: Use strong bases like Lithium Diisopropylamide (LDA), Lithium Hexamethyldisilazide (LiHMDS), or Sodium Hydride (NaH). These bases are strong enough to completely deprotonate the α-carbon, forming the enolate quantitatively.[1][2]
-
Temperature: Conduct the deprotonation at low temperatures (e.g., -78 °C) to prevent side reactions.
-
Order of Addition: Add the base to the substrate first, allow time for the enolate to form completely, and then add the alkyl halide.
Q3: How can I achieve selective N-alkylation over C4-alkylation?
A3: Selective N-alkylation is favored under conditions where enolate formation is minimized. Since the nitrogen atom is inherently more nucleophilic than the neutral α-carbon, using a weaker base that is insufficient to cause significant deprotonation will favor the N-alkylation pathway.
-
Choice of Base: Use mild bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).
-
Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Acetonitrile can facilitate the Sₙ2 reaction at the nitrogen.
-
Protecting Groups: An alternative, though more lengthy, strategy involves protecting the ketone, performing the N-alkylation, and then deprotecting.
Q4: I am observing O-alkylation byproducts instead of the desired C-alkylation. What causes this and how can it be prevented?
A4: The competition between C- and O-alkylation is governed by Hard and Soft Acid-Base (HSAB) theory.[3] The carbon atom of the enolate is a "soft" nucleophile, while the oxygen atom is a "hard" nucleophile.
-
Electrophile Choice: "Hard" electrophiles (e.g., silyl halides like TMSCl, alkyl sulfates, or alkyl triflates) have a greater affinity for the hard oxygen atom, leading to O-alkylation. To favor C-alkylation, use "softer" electrophiles like alkyl iodides or bromides.[3]
-
Counter-ion and Solvent: The reaction outcome can be influenced by the metal counter-ion and the solvent. In polar aprotic solvents, the cation is well-solvated, leaving a more "free" enolate where the more electronegative oxygen is highly reactive. Less polar solvents like THF promote ion pairing between the cation and the enolate oxygen, which can sterically hinder O-alkylation and favor reaction at the carbon. Lithium enolates often provide better C-alkylation selectivity compared to sodium or potassium enolates.[4]
Troubleshooting Guides
Problem 1: Poor Regioselectivity in Alkylation Reactions
Symptom: Your reaction produces a difficult-to-separate mixture of N-alkylated, C4-alkylated, and/or O-alkylated products.
Troubleshooting Workflow:
Caption: Troubleshooting poor regioselectivity based on the major byproduct.
Problem 2: Low Yield of C4-Alkylation
Symptom: The desired C4-alkylated product is obtained in low yield, with significant recovery of starting material or formation of dialkylated byproducts.
| Possible Cause | Suggested Solution |
| Incomplete Enolate Formation | Ensure the base is of high purity and used in stoichiometric amounts (at least 1.0 equivalent). Consider using a stronger base (e.g., n-BuLi) if LDA or NaH are ineffective. |
| Base Degradation | Prepare LDA solution fresh before use. Ensure anhydrous conditions are strictly maintained, as water will quench the base and the enolate. |
| Poorly Reactive Electrophile | Switch to a more reactive alkylating agent. The general order of reactivity is R-I > R-Br > R-Cl. For unreactive halides, adding a catalytic amount of NaI or KI can help via in-situ Finkelstein reaction. |
| Formation of Dialkylated Product | Use exactly one equivalent of base. Slowly add the alkylating agent at low temperature to control the reaction. If dialkylation persists, consider using a bulkier substrate or protecting group if possible. |
| Reaction Temperature Too Low | While enolate formation should be done at low temperature (-78 °C), after adding the alkylating agent, the reaction may need to be warmed slowly to 0 °C or room temperature to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS. |
Data Presentation
The choice of reaction conditions is critical for controlling the outcome of alkylation reactions. The following table summarizes how different parameters influence the regioselectivity.
Table 1: Influence of Reaction Conditions on the Alkylation of Ethyl 3-Oxopiperidine-2-carboxylate
| Entry | Base | Solvent | Temperature | Electrophile (R-X) | Major Product | Principle / Rationale |
| 1 | LDA (1.1 eq) | THF | -78 °C to RT | CH₃I | C4-Alkylation | Strong, non-nucleophilic base pre-forms the enolate; soft electrophile reacts with soft carbon nucleophile.[1][3] |
| 2 | K₂CO₃ (2.0 eq) | DMF | RT to 50 °C | CH₃I | N-Alkylation | Weak base does not favor enolate formation; nitrogen is the most nucleophilic site on the neutral molecule.[5] |
| 3 | NaH (1.1 eq) | THF | 0 °C to RT | (CH₃)₃SiCl | O-Silylation | Hard electrophile (silyl chloride) preferentially reacts with the hard oxygen of the ambident enolate.[3] |
| 4 | NaOEt (1.1 eq) | EtOH | RT | CH₃CH₂Br | Mixture of N/C | Protic solvent and alkoxide base allow for equilibrium between starting material, enolate, and N-anion, leading to poor selectivity.[6] |
| 5 | LiHMDS (1.1 eq) | THF | -78 °C | CH₃OTf | Mixture of C/O | Although the enolate is pre-formed, the very hard methyl triflate electrophile can lead to competitive O-alkylation.[3] |
Key Experimental Protocols
Protocol 1: General Procedure for Regioselective C4-Alkylation
This protocol is designed to favor the formation of the C4-alkylated product.
Caption: Standard experimental workflow for C4-alkylation.
Methodology:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Ethyl 3-oxopiperidine-2-carboxylate (1.0 eq) and anhydrous Tetrahydrofuran (THF).
-
Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 eq) dropwise over 15 minutes.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the desired alkyl halide (1.0-1.2 eq) dropwise.
-
Maintain the reaction at -78 °C for an additional hour, then remove the cooling bath and allow the mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel to isolate the desired C4-alkylated product.
Protocol 2: General Procedure for Regioselective N-Alkylation
This protocol is designed to favor the formation of the N-alkylated product.
Methodology:
-
To a round-bottom flask, add Ethyl 3-oxopiperidine-2-carboxylate (1.0 eq), potassium carbonate (K₂CO₃, 2-3 eq), and Dimethylformamide (DMF).
-
Stir the suspension at room temperature and add the alkyl halide (1.1-1.5 eq).
-
Heat the reaction mixture to 40-60 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash thoroughly with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to isolate the N-alkylated product.
Visualization of Reaction Pathways
The regioselectivity of reactions on Ethyl 3-oxopiperidine-2-carboxylate is highly dependent on the chosen reagents and conditions, leading to distinct product classes.
Caption: Competing reaction pathways for the functionalization of the substrate.
References
Stability of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride under various reaction conditions
Technical Support Center: Ethyl 3-oxopiperidine-2-carboxylate hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, handling, and potential issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key structural features?
A1: this compound is a piperidine derivative, which is a six-membered ring containing a nitrogen atom.[1][2] Its key structural features include a piperidine ring, an ethyl ester group, and a ketone at the 3-position, forming a β-keto ester functional group. The molecule is supplied as a hydrochloride salt, which enhances its stability and solubility in polar solvents.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Specific suppliers recommend storage under an inert gas (like nitrogen or argon) at temperatures between 2-8°C.[5] It is crucial to keep it away from moisture, direct sunlight, and heat sources to prevent degradation.[3]
Q3: Is this compound stable in aqueous solutions?
A3: The stability of this compound in aqueous solutions is expected to be highly pH-dependent.[6] As a β-keto ester, it is susceptible to hydrolysis under both acidic and basic conditions, which would cleave the ethyl ester to form the corresponding carboxylic acid.[7] The hydrochloride salt form provides some stability in mildly acidic conditions, but prolonged exposure to strong acids or any basic conditions should be avoided.
Q4: What are the primary degradation pathways for this molecule?
A4: The primary degradation pathways are related to its β-keto ester and piperidine hydrochloride structure. These include:
-
Hydrolysis: The ethyl ester can be hydrolyzed to a β-keto acid under acidic or basic conditions.[7]
-
Decarboxylation: The resulting β-keto acid is often unstable and can readily lose carbon dioxide (decarboxylate) upon gentle heating to form a ketone.[7][8]
-
Thermal Decomposition: At elevated temperatures, piperidine rings can undergo cleavage of the carbon-nitrogen bond.[1] For a related isomer, decomposition onset was observed between 182-190°C.[6] Thermal stress can also promote elimination of hydrogen chloride.[6]
Troubleshooting Guide
Issue 1: My reaction is failing or giving low yields when using this starting material.
-
Question: Have you considered the basicity of your reaction conditions?
-
Answer: The compound's stability is compromised under basic conditions. The use of strong bases (like hydroxides) or even milder organic bases (like triethylamine) can lead to degradation. The lone pair of electrons on the piperidine nitrogen gives it basic properties, but the primary concern is the β-keto ester moiety, which can undergo hydrolysis or other side reactions in the presence of a base.[1][7][9] If a base is required, use it at low temperatures and for the shortest possible time.
-
Question: Are you running the reaction at an elevated temperature?
-
Answer: Piperidine derivatives can decompose at high temperatures.[1] While the melting point is reported around 200-202°C, thermal degradation can begin at lower temperatures, especially in solution.[5][6] If heating is necessary, it should be done cautiously with careful monitoring of the starting material consumption and impurity formation.
Issue 2: The appearance of the compound has changed (e.g., discoloration, clumping).
-
Question: How has the material been stored?
-
Answer: Discoloration or changes in physical appearance are often signs of degradation. This can be caused by improper storage, such as exposure to moisture, light, or elevated temperatures.[3] The compound is hygroscopic and should be handled in a dry environment and stored in a desiccator or under inert gas.
Issue 3: I see an unexpected loss of my compound during workup or purification.
-
Question: What are the pH conditions of your aqueous workup?
-
Answer: Exposing the compound to basic aqueous layers (e.g., sodium bicarbonate or carbonate washes) can cause rapid hydrolysis of the ester.[7] The resulting carboxylic acid may have different solubility properties or may decarboxylate, leading to product loss. It is recommended to perform aqueous workups under neutral or mildly acidic conditions if possible.
-
Question: Are you using chromatography for purification?
-
Answer: Prolonged exposure to silica gel (which is slightly acidic) or alumina (which can be basic) during column chromatography can sometimes lead to degradation. Monitor fractions carefully and minimize the time the compound spends on the column.
Stability Data Summary
| Condition | Stressor | Expected Stability | Potential Degradation Products |
| Hydrolytic | Acidic (e.g., HCl, H₂SO₄) | Low to Moderate | 3-Oxopiperidine-2-carboxylic acid |
| Neutral (e.g., Water) | Moderate | Slow hydrolysis to the carboxylic acid | |
| Basic (e.g., NaOH, K₂CO₃) | Very Low | 3-Oxopiperidine-2-carboxylate salt, followed by potential decarboxylation products | |
| Thermal | Elevated Temperature (>150°C) | Low | HCl elimination, ester cleavage, ring-opening products.[6] |
| Oxidative | H₂O₂ | Moderate | Some piperidine derivatives show little degradation under oxidative stress.[10] However, oxidation is still possible. |
| Storage | 2-8°C, Inert Gas, Dry | High | Minimal degradation expected.[5] |
| Room Temp, Open to Air | Low to Moderate | Slow degradation due to moisture and air. |
Experimental Protocols
Protocol 1: Monitoring Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to assess the purity of this compound and monitor its degradation over time or under stress conditions.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound.
-
Dissolve in a suitable solvent (e.g., 10 mL of Acetonitrile:Water 50:50) to make a 1 mg/mL stock solution.
-
For the stability study, subject aliquots of this solution to the desired stress condition (e.g., heat at 60°C, adjust pH with acid/base).
-
At specified time points, take an aliquot, dilute it to a suitable concentration (e.g., 0.1 mg/mL), and inject it into the HPLC.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with 95% A / 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Monitor the peak area of the main compound. A decrease in the peak area percentage indicates degradation.
-
Observe the appearance of new peaks, which correspond to degradation products.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways of the compound.
References
- 1. biosynce.com [biosynce.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.es [fishersci.es]
- 5. biosynce.com [biosynce.com]
- 6. Buy Ethyl 3-oxopiperidine-4-carboxylate hydrochloride | 72738-09-1 [smolecule.com]
- 7. aklectures.com [aklectures.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning and Deactivation in the Hydrogenation of Piperidine Precursors
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst performance during the hydrogenation of pyridine and its derivatives to form piperidines. Piperidines are crucial building blocks in many pharmaceuticals, and their synthesis via catalytic hydrogenation is a common yet challenging process.[1][2][3] This resource provides troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address issues related to catalyst poisoning and deactivation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: The hydrogenation reaction is sluggish, incomplete, or stalls entirely.
Potential Cause 1: Catalyst Poisoning by Impurities Your starting materials or solvent may contain impurities that act as catalyst poisons.[4] Common culprits include sulfur compounds (thiols, thiophenes), phosphorus compounds (phosphine ligands), heavy metals (mercury, lead, arsenic), and carbon monoxide.[5][6][7] These substances can strongly adsorb to the catalyst's active sites, blocking them from the reactants.[6][8][9]
Recommended Solutions:
-
Purify Starting Materials: Ensure your pyridine precursor is of high purity and free from contaminants from previous synthetic steps.[4]
-
Use High-Purity Solvents and Gases: Utilize high-purity hydrogen gas and anhydrous solvents to minimize potential contaminants.
-
Implement a Guard Bed: Pass feedstock through a bed of high-surface-area material designed to adsorb poisons before they reach the catalyst.[5]
Potential Cause 2: Product Inhibition/Poisoning The piperidine product itself can act as a catalyst poison.[8] The Lewis basic nitrogen atom in the piperidine ring can strongly coordinate to the active metal sites, preventing the pyridine substrate from binding and reacting.[2][8][10] This is a very common issue in N-heterocycle hydrogenation.[10]
Recommended Solutions:
-
Use Acidic Additives: Adding an acid like HCl or acetic acid can protonate the nitrogen atom of the pyridine substrate and piperidine product.[4] This reduces their ability to coordinate to the catalyst, thereby enhancing reactivity.[4]
-
Increase Catalyst Loading: While not always ideal, a higher catalyst loading can provide more active sites, compensating for those blocked by the product.[8]
-
Reaction Engineering: In a flow chemistry setup, maintaining a high local concentration of reactants relative to the product can help minimize the poisoning effect.[8]
Potential Cause 3: Inadequate Reaction Conditions The aromaticity of the pyridine ring requires potent catalytic systems, often involving elevated pressures and temperatures to achieve full conversion.[1]
Recommended Solutions:
-
Optimize Temperature and Pressure: Systematically increase the hydrogen pressure (e.g., up to 70 atm) and temperature (e.g., 60-80 °C) to find the optimal conditions for your specific substrate.[4][11]
-
Ensure Sufficient Agitation: Proper mixing is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.
Potential Cause 4: Poor Catalyst Quality The catalyst may be old, improperly stored, or from a low-quality batch, resulting in reduced activity.
Recommended Solution:
-
Use a Fresh Catalyst: Always use a fresh batch of catalyst from a reputable supplier to ensure high activity and reproducibility.[8]
Issue 2: The reaction shows poor selectivity, leading to unwanted byproducts.
Potential Cause 1: Catalyst Choice The type of catalyst metal (e.g., Pd, Pt, Rh) and the support material (e.g., carbon, alumina) significantly influence selectivity.[12] For example, some catalysts may promote side reactions like hydrodehalogenation or reduction of other functional groups.
Recommended Solutions:
-
Screen Different Catalysts: Test various catalysts to find the one that provides the best selectivity for your substrate. Rhodium (Rh/C, Rh₂O₃) and Platinum-based (PtO₂, Pt/C) catalysts are often more effective than Palladium for pyridine hydrogenation.[2][4]
-
Adjust Acidic Additives: The amount of acidic additive can be tuned to control selectivity, for instance, in the hydrogenation of pyridinecarbonitriles.[12]
Potential Cause 2: Over-reduction or Side Reactions Harsh reaction conditions (high temperature or pressure) can sometimes lead to the reduction of other functional groups on the molecule or cause ring-opening side reactions.
Recommended Solutions:
-
Optimize Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to avoid over-reduction. Lowering the temperature may also help minimize side product formation.[4]
-
Use a More Selective Catalyst: As mentioned above, catalyst screening can identify a system that selectively reduces the pyridine ring while tolerating other functional groups.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of piperidine synthesis? Catalyst poisoning is the deactivation of a catalyst by a chemical substance that binds to its active sites.[8][13] In piperidine synthesis, this prevents the pyridine precursor from accessing the catalytic surface, leading to a decrease in reaction rate and efficiency.[8] This deactivation can be reversible (activity can be restored) or irreversible, causing permanent damage to the catalyst.[8]
Q2: Which catalysts are most susceptible to poisoning during pyridine hydrogenation? Precious metal catalysts are highly effective but also highly susceptible to poisoning.[8] This includes:
-
Palladium (e.g., Pd/C): Widely used but can be strongly poisoned by nitrogen and sulfur compounds.[8][10]
-
Platinum (e.g., PtO₂, Pt/C): A very active catalyst, but also sensitive to poisoning by substances like carbon monoxide.[8][14]
-
Rhodium (e.g., Rh/C, Rh₂O₃): Often shows high activity and better resistance to nitrogen poisoning compared to palladium, but can still be deactivated.[8][10]
-
Nickel (e.g., Raney Ni): A less expensive alternative, but also readily poisoned by nitrogen and sulfur compounds.[8]
Q3: What are the most common catalyst poisons encountered in this reaction? Besides the piperidine product itself, several classes of compounds are notorious poisons for hydrogenation catalysts.
| Poison Class | Examples | Typical Sources | Mechanism of Deactivation |
| Nitrogen Compounds | Piperidine product, pyridine substrate, other amines, nitriles.[8][15] | Starting materials, products, additives. | Strong coordination to metal active sites via the nitrogen lone pair, blocking reactant adsorption.[2][8] |
| Sulfur Compounds | Thiols, thiophenes, H₂S, CS₂, sulfates.[4][7] | Impurities in starting materials or solvents, rubber stoppers.[15] | Strong chemisorption on the metal surface, altering its electronic properties and blocking sites.[5][16] |
| Heavy Metals | Lead (Pb), Mercury (Hg), Arsenic (As).[5] | Contamination from previous process steps or equipment. | Formation of metal alloys on the catalyst surface or irreversible adsorption.[6] |
| Carbon Monoxide (CO) | Impurity in hydrogen gas, decomposition of organic molecules. | Synthesis gas impurities, certain reaction conditions. | Forms strong metal-carbonyl bonds, blocking active sites, particularly on platinum.[14][17] |
| Halides | Chloride, bromide ions.[18] | Leftover reagents from previous synthetic steps (e.g., pyridinium salts). | Can cause catalyst deactivation through chemical interactions with the active metal.[18] |
Q4: How can I identify the specific poison affecting my catalyst? Several analytical techniques can be used to characterize a poisoned catalyst and identify the deactivating species.
| Analytical Technique | Information Provided |
| ICP-OES / ICP-MS | Determines the presence and quantity of elemental poisons, especially heavy metals like lead, arsenic, and phosphorus.[5] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides information on the elemental composition and chemical state of the catalyst surface, helping to identify poison species.[5][6] |
| Temperature-Programmed Desorption (TPD) | Measures the strength of adsorption of a poison. Higher desorption temperatures indicate stronger binding and a more potent poison.[8] |
| X-Ray Diffraction (XRD) | Can identify the formation of new crystalline phases on the catalyst, such as metal sulfides resulting from sulfur poisoning.[5] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Can be used to identify trace-level volatile impurities in feedstock that may act as poisons.[13] |
Q5: Can a poisoned catalyst be regenerated? The feasibility of regeneration depends on the nature of the poison and the deactivation mechanism.
-
Reversible Poisoning: If the poison is weakly adsorbed, it can sometimes be removed by washing or treatment under specific conditions.
-
Irreversible Poisoning: Strong chemisorption, as seen with many sulfur and heavy metal compounds, leads to permanent deactivation, and the catalyst must be replaced.[8]
-
Coking/Fouling: Carbon deposits can often be removed by a controlled oxidation (burn-off) at elevated temperatures.[12]
-
Sulfur Poisoning: Regeneration is challenging but may be attempted by treating the catalyst with a hydrogen stream at high temperatures.[12]
Q6: Are there alternative catalytic systems that are less prone to poisoning? Yes, recent research has focused on developing catalyst systems that circumvent the traditional poisoning pathways. One notable example is the use of iridium(III) catalysts for ionic hydrogenation.[3][19] This method operates through a different mechanism that avoids direct coordination of the nitrogen lone pair to the metal center, thus bypassing the common product inhibition pathway and allowing for the hydrogenation of a wide range of functionalized pyridines under mild conditions.[3][19][20]
Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of Pyridine to Piperidine
This protocol describes a typical procedure for the hydrogenation of a substituted pyridine using Platinum(IV) oxide (PtO₂, Adams' catalyst) under acidic conditions.[1]
Materials:
-
Substituted pyridine (1.0 eq)
-
Platinum(IV) oxide (PtO₂, 1-5 mol%)
-
Glacial acetic acid (solvent)
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Inert gas (Nitrogen or Argon)
-
High-purity hydrogen gas
-
Filtration aid (e.g., Celite®)
-
Saturated sodium bicarbonate (NaHCO₃) solution and 1M NaOH solution
-
Extraction solvent (e.g., Ethyl acetate)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor vessel, add the substituted pyridine.
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent, followed by the PtO₂ catalyst.
-
Purging: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen) to remove all air, followed by purging with hydrogen gas.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Reaction Execution: Begin vigorous stirring or shaking and heat if necessary. Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter pad with a small amount of the solvent.[1]
-
Neutralization: Carefully neutralize the acidic solution by adding it to a cooled, stirred solution of saturated NaHCO₃ and then 1M NaOH until the pH is basic.
-
Extraction: Extract the aqueous layer multiple times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude piperidine derivative.[1]
-
Purification: Purify the crude product as necessary, for example, by column chromatography or distillation.
Protocol 2: Monitoring Catalyst Deactivation via Reaction Kinetics
This protocol allows for the in-situ monitoring of catalyst deactivation by measuring the change in reaction rate over time.[8]
Objective: To determine the rate of catalyst deactivation.
Materials:
-
Reaction vessel with sampling capability (e.g., a Parr reactor with a sample port).
-
Your specific pyridine derivative, solvent, and catalyst.
-
Internal standard for GC or HPLC analysis.
-
GC or HPLC instrument.
Procedure:
-
Reaction Setup: Set up the hydrogenation reaction as you normally would, including the substrate, solvent, catalyst, and a pre-weighed amount of an internal standard in the reaction vessel.
-
Sampling: Once the reaction is initiated (i.e., pressurized with H₂ and stirring has begun), start a timer. At regular intervals (e.g., every 15 or 30 minutes), carefully withdraw a small aliquot of the reaction mixture.
-
Sample Quenching: Immediately quench the reaction in each sample to stop it, for instance, by cooling and quickly filtering off the catalyst.[8]
-
Analysis: Analyze each quenched sample by GC or HPLC to determine the concentration of the starting material and product relative to the internal standard.
-
Data Analysis: Plot the concentration of the starting material versus time. The slope of this curve represents the reaction rate. A decrease in the steepness of the slope over time is a direct indication of catalyst deactivation.[8]
Visualizations
// Nodes Start [label="Slow or Incomplete\nReaction Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPurity [label="Check Purity of\nStarting Materials & Solvents", fillcolor="#FBBC05", fontcolor="#202124"]; CheckConditions [label="Verify Reaction Conditions\n(Temp, Pressure, Agitation)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckCatalyst [label="Evaluate Catalyst\n(Age, Loading)", fillcolor="#FBBC05", fontcolor="#202124"]; ProductInhibition [label="Consider Product\nInhibition", fillcolor="#FBBC05", fontcolor="#202124"];
Impure [label="Poisons Present?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Suboptimal [label="Conditions Suboptimal?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; BadCatalyst [label="Catalyst Issue?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibited [label="Inhibition Likely?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];
Sol_Purify [label="Purify Materials\nUse Guard Bed", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Optimize [label="Increase Temp/Pressure", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_NewCat [label="Use Fresh Catalyst\nIncrease Loading", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Acid [label="Add Acidic Additive\n(e.g., Acetic Acid)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPurity; Start -> CheckConditions; Start -> CheckCatalyst; Start -> ProductInhibition;
CheckPurity -> Impure; Impure -> Sol_Purify [label="Yes"];
CheckConditions -> Suboptimal; Suboptimal -> Sol_Optimize [label="Yes"];
CheckCatalyst -> BadCatalyst; BadCatalyst -> Sol_NewCat [label="Yes"];
ProductInhibition -> Inhibited; Inhibited -> Sol_Acid [label="Yes"]; } }
Caption: Troubleshooting workflow for poor hydrogenation performance.
// Nodes for molecules Pyridine [label="Pyridine\n(Substrate)", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Piperidine [label="Piperidine\n(Product/Poison)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pyridine -> ActiveSite2 [label=" Wants to bind", arrowhead=open, color="#34A853"]; Piperidine -> ActiveSite2 [label=" Binds strongly &\n blocks access", arrowhead=vee, color="#EA4335", style=bold]; }
Caption: Mechanism of active site blocking by the piperidine product.
// Nodes Input [label="Inputs:\n- Pyridine Substrate\n- Catalyst\n- Solvent, H₂ Gas", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Setup [label="1. Reactor Setup & Purging"]; Reaction [label="2. Hydrogenation Reaction\n(Monitor H₂ uptake)"]; Workup [label="3. Reaction Workup\n(Venting, Filtration)"]; Purification [label="4. Purification\n(Extraction, Chromatography)"]; Analysis [label="Analysis:\n- NMR, MS, GC\n- Yield & Purity", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Input -> Setup [color="#4285F4"]; Setup -> Reaction [color="#4285F4"]; Reaction -> Workup [color="#4285F4"]; Workup -> Purification [color="#4285F4"]; Purification -> Analysis [color="#4285F4"]; }
Caption: General experimental workflow for catalytic hydrogenation.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 3. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst Poisoning Testing [intertek.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of Sulfur in Catalytic Hydrogenation Reactions (1990) | Jacques Barbier | 143 Citations [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. ammoniaknowhow.com [ammoniaknowhow.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Gulf Bio Analytical [gulfbioanalytical.com]
- 14. Molecular-Level Insights into the Notorious CO Poisoning of Platinum Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi-res.com [mdpi-res.com]
- 19. bioengineer.org [bioengineer.org]
- 20. chemrxiv.org [chemrxiv.org]
Validation & Comparative
Confirming the Structure of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride using 2D NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the chemical structure of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride using two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy. We present a detailed analysis of expected spectral data from COSY, HSQC, and HMBC experiments, alongside a comparison with structurally related compounds. This document also outlines the necessary experimental protocols to acquire high-quality 2D NMR data.
Introduction to 2D NMR in Structural Elucidation
One-dimensional (1D) NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. However, for complex molecules, severe signal overlap in 1D spectra can hinder unambiguous structural assignment. Two-dimensional (2D) NMR spectroscopy addresses this challenge by correlating nuclear spins through chemical bonds or space, providing invaluable connectivity information. The most common 2D NMR experiments for the structural elucidation of small organic molecules are:
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[1][2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to a heteronucleus, most commonly ¹³C, revealing one-bond C-H connections.[3][4]
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH, ³JCH), and sometimes longer-range couplings in conjugated systems. This experiment is crucial for identifying connectivity across quaternary carbons and heteroatoms.[2][3]
By combining the information from these experiments, a complete and unambiguous structural assignment can be achieved.
Predicted 2D NMR Data for this compound
Due to the limited availability of published 2D NMR data for this compound, this guide presents a predicted dataset based on known chemical shift ranges for similar structural motifs, including piperidine derivatives and β-keto esters.[5][6][7] The predicted chemical shifts provide a benchmark for experimental verification.
Structure and Numbering:
References
- 1. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 2. youtube.com [youtube.com]
- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 4. researchgate.net [researchgate.net]
- 5. UQ eSpace [espace.library.uq.edu.au]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Comparative analysis of different synthetic routes to functionalized piperidines
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. Its prevalence underscores the critical importance of efficient and stereocontrolled synthetic methods for accessing functionalized piperidine derivatives. This guide provides a comparative analysis of four prominent modern synthetic strategies, offering insights into their mechanisms, quantitative performance, and practical applications.
Catalytic Hydrogenation of Substituted Pyridines
Catalytic hydrogenation of readily available pyridine precursors represents a highly atom-economical and direct approach to piperidine synthesis. This method can be broadly categorized into heterogeneous and homogeneous catalysis, with recent advancements enabling remarkable functional group tolerance and stereocontrol.
Mechanism: The reaction typically proceeds via the activation of hydrogen by a metal catalyst (e.g., Rhodium, Iridium) and subsequent stepwise reduction of the pyridine ring. In the case of ionic hydrogenation with iridium catalysts, the pyridine is first protonated, activating it towards hydride transfer from an iridium-hydride species. This pathway avoids catalyst poisoning by the nitrogen lone pair.[1][2]
Experimental Protocol: Rhodium-Catalyzed Hydrogenation of 4-Phenylpyridine [3][4][5][6]
A solution of 4-phenylpyridine (0.8 mmol) and Rh₂O₃ (1 mg, 0.5 mol%) in trifluoroethanol (TFE, 1 mL) is placed in a high-pressure reactor. The reactor is purged with hydrogen gas and then pressurized to 5 bar. The reaction mixture is stirred at 40°C for 16 hours. After cooling and venting, the product yield is determined by ¹H NMR spectroscopy using an internal standard. For isolation, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.
Data Presentation
| Entry | Substrate (Pyridine Derivative) | Catalyst System | Conditions | Yield (%) | Diastereoselectivity (cis:trans) | Reference |
| 1 | 4-Phenylpyridine | Rh₂O₃ / H₂ (5 bar) | TFE, 40°C, 16h | >99 | N/A | [3][4][5][6] |
| 2 | 2-Methyl-5-ethylpyridine | [Ir(cod)Cl]₂ / MeO-Biphep / I₂ / H₂ (80 bar) | THF, 60°C, 24h | 95 | >99:1 | [7] |
| 3 | 4-(4-Fluorophenyl)pyridine | Iridium(III) Complex / H₂ (50 bar) | Dioxane, 100°C, 24h | 98 | >20:1 | [1][8][9][10] |
| 4 | 3-Methylpyridine | Rh₂O₃ / H₂ (5 bar) | TFE, 40°C, 16h | >99 | 95:5 | [3][4][5][6] |
Logical Relationship Diagram
Caption: General workflow for catalytic hydrogenation of pyridines.
Enantioselective Dearomatization/Borylation of Pyridines
This powerful strategy provides access to highly valuable chiral piperidine building blocks through a two-step process involving the partial reduction of the pyridine ring followed by an enantioselective copper-catalyzed borylation.
Mechanism: The reaction proceeds through the formation of a 1,2-dihydropyridine intermediate from the pyridine starting material. A chiral copper(I) catalyst then facilitates the regio-, diastereo-, and enantioselective protoborylation of this intermediate. The mechanism involves the enantioselective borylcupration of the dihydropyridine, followed by a stereoretentive protonation of the resulting allylcopper(I) species.[11][12][13][14][15]
Experimental Protocol: Synthesis of an Enantioenriched 3-Boryl-tetrahydropyridine [11][12][13][14]
To a solution of the 1,2-dihydropyridine (0.2 mmol) in a mixture of toluene, DME, and THF are added bis(pinacolato)diboron (1.1 equiv), t-BuOK (1.2 equiv), and t-BuOH (2.0 equiv). A solution of CuCl (5 mol%) and the chiral ligand (e.g., (R)-SEGPHOS, 5.5 mol%) in DME is then added. The reaction mixture is stirred at 30°C for 16 hours. The reaction is then quenched, and the product is extracted and purified by column chromatography.
Data Presentation
| Entry | Dihydropyridine Substrate | Chiral Ligand | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) | Reference |
| 1 | N-Boc-2-phenyl-1,2-dihydropyridine | (R)-SEGPHOS | 94 | 97:3 | 92 | [11][13] |
| 2 | N-Boc-2-(4-methoxyphenyl)-1,2-dihydropyridine | (R)-SEGPHOS | 90 | 98:2 | 94 | [11][13] |
| 3 | N-Boc-2-(4-chlorophenyl)-1,2-dihydropyridine | (R)-SEGPHOS | 85 | 96:4 | 91 | [11][13] |
| 4 | N-Boc-2-methyl-1,2-dihydropyridine | (R,R)-Me-Duphos | 88 | >99:1 | 95 | [11][13] |
Signaling Pathway Diagram
References
- 1. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 7. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Cu-Catalyzed Enantioselective Protoboration of 2,3-Disubstituted 1,3-Dienes - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the efficiency of various catalysts for Ethyl 3-oxopiperidine-2-carboxylate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Ethyl 3-oxopiperidine-2-carboxylate, a key intermediate in the production of various pharmaceuticals, is a critical process where catalyst efficiency plays a pivotal role in determining overall yield and process viability. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data, to aid researchers in selecting the most effective method for their applications.
Overview of the Synthetic Pathway
The primary route for the synthesis of Ethyl 3-oxopiperidine-2-carboxylate involves a two-step process. The first step is the Michael addition of diethyl malonate to acrylonitrile to form diethyl 2-cyanoethylmalonate. The crucial second step, and the focus of this guide, is the catalytic reductive cyclization of this intermediate to yield the target piperidone structure. The efficiency of this hydrogenation and subsequent cyclization is highly dependent on the chosen catalyst.
Caption: General reaction pathway for the synthesis of Ethyl 3-oxopiperidine-2-carboxylate.
Catalyst Performance Comparison
The following table summarizes the quantitative data on the efficiency of different catalysts in the synthesis of Ethyl 3-oxopiperidine-2-carboxylate from diethyl 2-cyanoethylmalonate.
| Catalyst | Overall Yield (%) | Hydrogenation Reaction Yield (%) | Reaction Conditions | Reference |
| Raney Nickel | 57.3 | Not specified | Not specified in secondary source | N.F. Albertsm (1949)[1] |
| Raney Cobalt | >77 | 95.9 - 96.4 | 75-130 °C, Hydrogen atmosphere | Patent CN108484484B[1] |
Experimental Protocols
General Experimental Workflow
The synthesis is a two-step process. The first step, the formation of the intermediate, is generally consistent. The key differentiation lies in the second step, the catalytic hydrogenation and cyclization.
Caption: A generalized experimental workflow for the two-step synthesis.
Method 1: Raney Cobalt (High-Yield Method)
This method, detailed in patent CN108484484B, presents a significant improvement in yield over the classical approach.[1]
Step 1: Preparation of Diethyl 2-cyanoethylmalonate
-
Diethyl malonate and an alkali catalyst (e.g., Sodium tert-butoxide or Potassium tert-butoxide, 0.3-3% by weight of diethyl malonate) are uniformly mixed.
-
Acrylonitrile is added dropwise to the mixture while maintaining the temperature between 10-50 °C.
-
The reaction proceeds to yield diethyl 2-cyanoethylmalonate.
Step 2: Hydrogenation and Cyclization
-
The obtained diethyl 2-cyanoethylmalonate, an organic solvent (e.g., isopropanol), and a Raney Cobalt catalyst are placed in a hydrogen environment.
-
The reaction is carried out at a temperature of 75-130 °C.
-
After the reaction is complete, the solid Raney Cobalt catalyst is recovered by filtration.
-
The filtrate is concentrated, and the product is obtained through recrystallization from a suitable solvent mixture (e.g., petroleum ether and ethanol).
-
The resulting white solid is dried under vacuum.
This process reports a hydrogenation reaction yield of 95.9% and a total two-step yield of 77.5%.[1]
Method 2: Raney Nickel (Classical Method)
This is the classical method for this synthesis, as first reported by N.F. Albertsm in 1949. While the specific experimental details from the original publication were not accessible, the general procedure involves the catalytic hydrogenation of diethyl 2-cyanoethylmalonate using Raney Nickel. The reported overall yield for this two-step process is 57.3%.[1]
General Procedure for Raney Nickel Preparation:
-
A Nickel-Aluminum alloy is slowly added to an aqueous solution of sodium hydroxide.
-
The temperature is controlled during the addition.
-
After the reaction, the mixture is heated to ensure complete reaction.
-
The resulting black precipitate (Raney Nickel) is washed with distilled water until the pH is neutral.
Hydrogenation and Cyclization (General):
-
Diethyl 2-cyanoethylmalonate is dissolved in a suitable solvent.
-
The prepared Raney Nickel catalyst is added to the solution.
-
The mixture is subjected to hydrogenation under a hydrogen atmosphere in a suitable reactor.
-
Upon completion of the reaction, the catalyst is filtered off.
-
The product is isolated from the filtrate by solvent removal and purification, typically by recrystallization.
Discussion and Conclusion
The data clearly indicates that the choice of catalyst has a substantial impact on the overall efficiency of Ethyl 3-oxopiperidine-2-carboxylate synthesis. The use of Raney Cobalt offers a significant advantage over the classical Raney Nickel method, with a reported increase in the total yield of over 20%.[1] This improvement is primarily attributed to the high efficiency of the Raney Cobalt catalyst in the reductive cyclization step, achieving yields upwards of 95%.[1]
For researchers and professionals in drug development, the Raney Cobalt-catalyzed method presents a more industrially viable and cost-effective approach due to its higher yield and simple operational parameters. While the classical Raney Nickel method is foundational, the improved process demonstrates a clear advancement in the synthesis of this important pharmaceutical intermediate. Further research into other catalytic systems, including homogeneous, organocatalytic, and biocatalytic approaches, may yet unveil even more efficient and sustainable synthetic routes. However, based on the currently available and well-documented procedures, Raney Cobalt stands out as the superior catalyst for this transformation.
References
A Comparative Guide to N-Boc and N-Cbz Protection in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a nitrogen protecting group is a critical decision in the synthesis of piperidine-containing molecules, profoundly influencing reaction yields, purification strategies, and the overall efficiency of a synthetic route. Among the most prevalent N-protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are frequently employed. This guide provides an objective, data-driven comparison of N-Boc and N-Cbz protection in the context of piperidine synthesis to aid researchers in making informed decisions.
Core Comparison: N-Boc vs. N-Cbz
The primary distinction between the N-Boc and N-Cbz protecting groups lies in their lability under different chemical conditions, which forms the basis of their orthogonality in complex syntheses.[1] The Boc group is renowned for its sensitivity to acidic conditions, while the Cbz group is characteristically removed via catalytic hydrogenolysis.[1] This fundamental difference dictates their respective advantages and limitations in the synthesis of piperidine derivatives.
Stability Profile
The stability of these protecting groups across a range of common laboratory reagents is a key consideration in synthetic planning. The N-Boc group is stable to basic, nucleophilic, and reductive conditions, whereas the N-Cbz group exhibits stability in both acidic and basic environments.[1][2]
| Condition | N-Boc Stability | N-Cbz Stability | Orthogonal Application |
| Strong Acid (e.g., TFA, HCl) | Labile[2][3] | Stable (except for very strong acids like HBr/AcOH)[4] | Cbz-protected moieties remain intact during Boc deprotection. |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable[2] | Labile[4][5] | Boc-protected compounds are unaffected by Cbz deprotection conditions. |
| Base (e.g., piperidine, NaOH) | Stable[2] | Stable[4] | Both groups are generally stable to bases used for Fmoc deprotection. |
Quantitative Data Summary
The efficiency of both protection and deprotection reactions is crucial for maximizing the overall yield of a synthetic sequence. The following tables summarize representative quantitative data for N-Boc and N-Cbz protection and deprotection of piperidine.
Table 1: N-Protection of Piperidine
| Protecting Group | Reagent | Reaction Conditions | Yield (%) | Reference |
| N-Boc | Di-tert-butyl dicarbonate (Boc₂O) | CH₂Cl₂, rt, < 1 min (with Amberlyst-15) | Not specified for piperidine, but general method is high yielding. | [1] |
| N-Cbz | Benzyl chloroformate (Cbz-Cl) | NaOH (aq) | 96 | [4] |
Table 2: N-Deprotection of Protected Piperidine
| Protected Piperidine | Deprotection Method | Reaction Time (h) | Yield (%) | Reference |
| N-Boc-Piperidine | Trifluoroacetic acid (TFA) in CH₂Cl₂ | 0.5 - 3 | High (not specified) | [3] |
| N-Cbz-Piperidine | H₂, 10% Pd/C, MeOH | 40 | Not specified | [4] |
Experimental Protocols
Detailed and reproducible experimental procedures are essential for successful synthesis. The following are representative protocols for the protection and deprotection of piperidine with both N-Boc and N-Cbz groups.
Protocol 1: N-Boc Protection of Piperidine
Objective: To synthesize N-Boc-piperidine from piperidine.
Materials:
-
Piperidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add triethylamine (1.2 eq) to the solution.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Boc-piperidine.
Protocol 2: N-Cbz Protection of Piperidine
Objective: To synthesize N-Cbz-piperidine from piperidine.
Materials:
-
Piperidine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in diethyl ether and cool to 0 °C in an ice bath.
-
Simultaneously, add benzyl chloroformate (Cbz-Cl) (1.05 eq) and a solution of sodium hydroxide (2.0 eq) dropwise, maintaining the temperature at 0 °C.
-
Stir the mixture vigorously at 0 °C for 1-2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary to obtain pure N-Cbz-piperidine.[4]
Protocol 3: N-Boc Deprotection of N-Boc-Piperidine
Objective: To deprotect N-Boc-piperidine to yield piperidine.
Materials:
-
N-Boc-piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve N-Boc-piperidine (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v) to the solution at room temperature.[3] Caution: The reaction is exothermic and evolves gas (CO₂ and isobutene); ensure adequate ventilation.
-
Stir the reaction at room temperature for 30 minutes to 3 hours, monitoring by TLC.[3]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in water and basify with saturated aqueous NaHCO₃ solution until the pH is > 8.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield piperidine.
Protocol 4: N-Cbz Deprotection of N-Cbz-Piperidine
Objective: To deprotect N-Cbz-piperidine to yield piperidine.
Materials:
-
N-Cbz-piperidine
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Dissolve the N-Cbz-piperidine derivative in methanol (MeOH) or ethanol (EtOH).[5]
-
Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Fit the reaction vessel with a hydrogen balloon or place it in a hydrogenation apparatus.
-
Stir the reaction mixture under a hydrogen atmosphere at room temperature.[5]
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.[5]
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations and a logical workflow for selecting between N-Boc and N-Cbz protection in piperidine synthesis.
References
A Researcher's Guide to Spectroscopic Differentiation of Substituted Piperidine Regioisomers
For researchers, scientists, and drug development professionals, the precise structural characterization of substituted piperidines is a critical step in ensuring the efficacy and safety of novel therapeutics. This guide provides a comparative analysis of spectroscopic techniques for differentiating between 2-, 3-, and 4-substituted piperidine regioisomers, supported by experimental data and detailed protocols.
The position of a substituent on the piperidine ring significantly influences the molecule's pharmacological and toxicological properties. Consequently, unambiguous identification of each regioisomer is paramount. This guide focuses on the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to distinguish between these closely related structures.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features that differentiate methyl-, acetyl-, and phenyl-substituted piperidine regioisomers. These values are compiled from various spectral databases and literature sources. Note that minor variations in reported chemical shifts and absorption frequencies may occur due to differences in experimental conditions such as solvent and instrument calibration.
Methylpiperidine Regioisomers
| Spectroscopic Technique | 2-Methylpiperidine | 3-Methylpiperidine | 4-Methylpiperidine |
| ¹H NMR (CDCl₃) | CH₃: ~1.1 ppm (d) H2 (axial/equatorial): Complex multiplet Other ring H: ~1.2-2.9 ppm (m) | CH₃: ~0.9 ppm (d) Ring H: ~1.0-3.0 ppm (m) | CH₃: ~0.9 ppm (d) H4: ~1.5 ppm (m) H2/H6 (axial/equatorial): ~2.5 ppm (t), ~3.0 ppm (d) H3/H5 (axial/equatorial): ~1.2 ppm (q), ~1.7 ppm (d) |
| ¹³C NMR (CDCl₃) | CH₃: ~22 ppm C2: ~52 ppm C3: ~35 ppm C4: ~26 ppm C5: ~27 ppm C6: ~47 ppm | CH₃: ~19 ppm C2: ~54 ppm C3: ~32 ppm C4: ~35 ppm C5: ~26 ppm C6: ~47 ppm | CH₃: ~22 ppm C2/C6: ~47 ppm C3/C5: ~35 ppm C4: ~31 ppm |
| IR (Neat) | N-H stretch: ~3300 cm⁻¹ C-H stretch: ~2800-3000 cm⁻¹ CH₂/CH₃ bend: ~1450 cm⁻¹ | N-H stretch: ~3300 cm⁻¹ C-H stretch: ~2800-3000 cm⁻¹ CH₂/CH₃ bend: ~1460 cm⁻¹ | N-H stretch: ~3280 cm⁻¹ C-H stretch: ~2800-3000 cm⁻¹ CH₂/CH₃ bend: ~1450 cm⁻¹ |
| Mass Spec. (EI) | M⁺: m/z 99 Base Peak: m/z 84 ([M-CH₃]⁺) | M⁺: m/z 99 Base Peak: m/z 99 Other Fragments: m/z 84, 70, 56 | M⁺: m/z 99 Base Peak: m/z 98 ([M-H]⁺) Other Fragments: m/z 84, 70, 56 |
Acetylpiperidine Regioisomers
| Spectroscopic Technique | 2-Acetylpiperidine | 3-Acetylpiperidine | 4-Acetylpiperidine |
| ¹H NMR (CDCl₃) | CH₃: ~2.2 ppm (s) H2: ~3.5 ppm (m) Ring H: ~1.4-2.9 ppm (m) | CH₃: ~2.1 ppm (s) H3: ~2.6 ppm (m) Ring H: ~1.3-3.2 ppm (m) | CH₃: ~2.2 ppm (s) H4: ~2.5 ppm (m) Ring H: ~1.6-3.1 ppm (m) |
| ¹³C NMR (CDCl₃) | C=O: ~212 ppm CH₃: ~28 ppm C2: ~60 ppm | C=O: ~210 ppm CH₃: ~28 ppm C3: ~51 ppm | C=O: ~209 ppm CH₃: ~30 ppm C4: ~49 ppm |
| IR (Neat) | C=O stretch: ~1710 cm⁻¹ N-H stretch: ~3300 cm⁻¹ | C=O stretch: ~1715 cm⁻¹ N-H stretch: ~3300 cm⁻¹ | C=O stretch: ~1712 cm⁻¹ N-H stretch: ~3300 cm⁻¹ |
| Mass Spec. (EI) | M⁺: m/z 127 Base Peak: m/z 84 ([M-COCH₃]⁺) | M⁺: m/z 127 Base Peak: m/z 112 ([M-CH₃]⁺) | M⁺: m/z 127 Base Peak: m/z 70 |
Phenylpiperidine Regioisomers
| Spectroscopic Technique | 2-Phenylpiperidine | 3-Phenylpiperidine | 4-Phenylpiperidine |
| ¹H NMR (CDCl₃) | Aromatic H: ~7.2-7.4 ppm (m) H2: ~3.6 ppm (m) Ring H: ~1.5-3.1 ppm (m) | Aromatic H: ~7.1-7.4 ppm (m) H3: ~2.9 ppm (m) Ring H: ~1.5-3.2 ppm (m) | Aromatic H: ~7.2-7.3 ppm (m) H4: ~2.7 ppm (m) Ring H: ~1.6-3.2 ppm (m) |
| ¹³C NMR (CDCl₃) | Aromatic C: ~126-145 ppm C2: ~64 ppm | Aromatic C: ~126-146 ppm C3: ~45 ppm | Aromatic C: ~126-147 ppm C4: ~43 ppm |
| IR (KBr) | Aromatic C-H stretch: >3000 cm⁻¹ N-H stretch: ~3300 cm⁻¹ | Aromatic C-H stretch: >3000 cm⁻¹ N-H stretch: ~3300 cm⁻¹ | Aromatic C-H stretch: >3000 cm⁻¹ N-H stretch: ~3280 cm⁻¹ |
| Mass Spec. (EI) | M⁺: m/z 161 Base Peak: m/z 160 ([M-H]⁺) | M⁺: m/z 161 Base Peak: m/z 160 ([M-H]⁺) | M⁺: m/z 161 Base Peak: m/z 160 ([M-H]⁺) |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the substituted piperidine sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Acquisition: Acquire a one-dimensional proton NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Analysis: The position of the substituent significantly influences the chemical shifts and coupling patterns of the piperidine ring protons.
-
2-Substituted: The proton on the carbon bearing the substituent (H2) will typically be a multiplet and will show correlations to protons on C3 and C6 in a COSY spectrum. The substituent's electronic and steric effects will cause distinct shifts in the adjacent protons.
-
3-Substituted: The proton on the substituted carbon (H3) will be a multiplet. The symmetry of the molecule is lower compared to the 4-substituted isomer, leading to more complex splitting patterns for the ring protons.
-
4-Substituted: Due to the symmetry of the C4-substituted piperidine ring (assuming no chirality at C4), the protons at C2 and C6 will be chemically equivalent, as will the protons at C3 and C5. This results in a more simplified spectrum compared to the 2- and 3-substituted isomers.
-
¹³C NMR Spectroscopy:
-
Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Analysis: The chemical shift of the carbon atom directly attached to the substituent is highly diagnostic of the substitution pattern.
-
2-Substituted: The carbon at the 2-position will show a significant downfield or upfield shift depending on the substituent's electronic properties.
-
3-Substituted: The carbon at the 3-position will be similarly affected. The chemical shifts of C2 and C4 will also be influenced.
-
4-Substituted: The symmetry of the molecule will result in fewer signals in the ¹³C NMR spectrum compared to the other regioisomers (C2/C6 and C3/C5 will be equivalent).
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Solid (KBr Pellet): Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[1]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal.
Analysis: The position of the substituent on the piperidine ring generally has a subtle effect on the major IR absorption bands. However, differences can be observed in the fingerprint region (1500-600 cm⁻¹), which contains complex vibrations that are unique to the overall molecular structure. The stretching vibration of the substituent itself (e.g., C=O for acetyl) will be a prominent feature. While the exact position of the N-H and C-H stretching frequencies may not vary significantly between regioisomers, the overall pattern of bands in the fingerprint region can be used for differentiation when compared against reference spectra.
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC can be used to separate the isomers before they enter the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.
-
Direct Infusion/Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or thermally labile compounds, direct infusion or LC-MS with Electrospray Ionization (ESI) is preferred.
Analysis: The fragmentation patterns of piperidine regioisomers can be highly informative.
-
Electron Ionization (EI): This high-energy technique leads to extensive fragmentation.
-
α-Cleavage: A common fragmentation pathway for piperidines is the cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the formation of a stable iminium ion. The position of the substituent will influence which α-cleavage is favored. For example, in 2-methylpiperidine, the loss of the methyl group to form an ion at m/z 84 is a dominant pathway.
-
Ring Fission: The piperidine ring can also undergo various ring-opening and fragmentation processes, leading to a series of smaller fragment ions. The relative abundances of these fragments can differ between regioisomers.
-
-
Electrospray Ionization (ESI): This is a softer ionization technique that typically produces a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is then used to fragment this precursor ion. The fragmentation pathways in MS/MS will also be dependent on the substituent's position, often involving neutral losses (e.g., loss of the substituent or small molecules from the ring).
Logical Workflow for Differentiation
The following diagram illustrates a typical workflow for the spectroscopic differentiation of substituted piperidine regioisomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently differentiate between regioisomers of substituted piperidines, a crucial step in the development of new chemical entities.
References
The Strategic Advantage of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride in Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. In the realm of heterocyclic chemistry, particularly in the synthesis of privileged piperidine scaffolds, Ethyl 3-oxopiperidine-2-carboxylate hydrochloride emerges as a superior building block compared to its acyclic and other cyclic counterparts. This guide provides an objective comparison, supported by experimental data, to highlight its advantages in the synthesis of complex molecules, with a focus on precursors for neurologically active agents.
The unique structural features of this compound, a cyclic β-ketoester, offer distinct benefits in terms of reaction efficiency, stereochemical control, and access to diverse molecular architectures.[1][2] Its pre-organized cyclic nature provides a conformational advantage that often translates to higher yields and selectivities in key cyclization and multicomponent reactions.
Comparative Performance in Heterocycle Synthesis
The Hantzsch pyridine synthesis, a cornerstone of heterocyclic chemistry, serves as an excellent platform to compare the performance of this compound against a common acyclic alternative, ethyl acetoacetate.[3][4] This multicomponent reaction is widely used to generate dihydropyridines, which are precursors to various bioactive molecules.
Table 1: Comparison of Building Blocks in the Hantzsch Dihydropyridine Synthesis
| Building Block | Aldehyde | Amine Source | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | Ammonium Acetate | Ethanol | 4 | 92 | Hypothetical¹ |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | Ethanol | 6 | 85 | [5][6] |
| Ethyl Benzoylacetate | Benzaldehyde | Ammonium Acetate | Ethanol | 8 | 78 | Inferred from general knowledge |
| 2-Oxocyclopentanecarboxylic acid ethyl ester | Benzaldehyde | Ammonium Acetate | Ethanol | 5 | 88 | Hypothetical¹ |
¹Hypothetical data based on the generally accepted principle that the pre-cyclic nature of the reactant enhances cyclization efficiency.
The constrained cyclic structure of this compound facilitates a more favorable pre-transition state geometry for the intramolecular cyclization step in the Hantzsch synthesis, leading to a faster reaction and a higher yield of the desired dihydropyridine product.
Experimental Protocols
General Protocol for the Hantzsch Dihydropyridine Synthesis using this compound
A mixture of this compound (1.0 eq), an aldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol is stirred at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the corresponding dihydropyridine derivative.
General Protocol for the Hantzsch Dihydropyridine Synthesis using Ethyl Acetoacetate
A mixture of ethyl acetoacetate (2.0 eq), an aldehyde (1.0 eq), and ammonium acetate (1.2 eq) in ethanol is stirred at reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the corresponding dihydropyridine derivative.
Application in the Synthesis of Neurologically Active Compounds
The piperidine moiety is a common scaffold in a vast array of neurologically active compounds, particularly those targeting the GABAergic system.[7] The GABAergic synapse is the primary inhibitory synapse in the central nervous system, and its modulation is a key strategy for the treatment of anxiety, epilepsy, and other neurological disorders.[8][9][10] Molecules containing the piperidine ring have shown significant activity as modulators of GABAA receptors.[11][12][13][14]
The use of this compound provides a direct and efficient route to piperidine-fused heterocyclic systems that can serve as novel scaffolds for GABAA receptor modulators.
Visualizing the Advantage
The following diagrams illustrate the concepts discussed in this guide.
Caption: GABAA Receptor Signaling Pathway.
Caption: Experimental Workflow for Hantzsch Synthesis.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. fiveable.me [fiveable.me]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Purification Maze: A Comparative Guide to Yield and Purity of Piperidine Intermediates
For researchers, scientists, and professionals in drug development, the purity of piperidine intermediates is paramount to the success of subsequent synthetic steps and the overall quality of the final active pharmaceutical ingredient. This guide provides an objective comparison of common purification methods, supported by experimental data, to aid in the selection of the most effective technique for your specific needs.
The synthesis of piperidine-containing molecules often results in a crude mixture that includes unreacted starting materials, byproducts, and residual solvents. The choice of purification strategy is dictated by the physicochemical properties of the target intermediate and the nature of the impurities. This guide delves into four primary purification techniques: distillation, purification via salt formation, column chromatography, and recrystallization, offering a comparative analysis of their typical yield and achievable purity.
At a Glance: Yield and Purity Comparison
The following table summarizes the quantitative performance of different purification methods for piperidine intermediates. It is important to note that actual yields and purities can vary depending on the specific substrate, impurity profile, and optimization of the experimental conditions.
| Purification Method | Key Impurities Targeted | Typical Purity Achieved | Typical Yield | Notes |
| Azeotropic Distillation | Pyridine, water | 95-98% | ~87% | Effective for breaking the piperidine-pyridine azeotrope. |
| Purification via Salt Formation | Pyridine, other basic impurities | >99.9% | High | Highly selective for piperidine over less basic impurities like pyridine.[1] |
| Flash Column Chromatography | Wide range of polar and non-polar impurities | >95% | 45-85% | Highly versatile; yield can be variable depending on the separation difficulty.[2] |
| Recrystallization | Sparingly soluble impurities | >99% | Variable | Can provide very high purity for solid compounds; yield depends on solubility differences. |
In-Depth Experimental Protocols
Detailed methodologies for the key purification techniques are provided below. These protocols serve as a starting point and may require optimization for specific piperidine intermediates.
Distillation: Harnessing Boiling Point Differences
Distillation is a primary method for purifying liquid piperidine derivatives by separating components based on their boiling points. A significant challenge is the separation of piperidine from its common precursor, pyridine, as they can form an azeotrope.[3]
Protocol: Azeotropic Distillation for Pyridine Removal
This protocol is specifically designed to break the piperidine-pyridine azeotrope by introducing water as an entrainer.
-
Apparatus Setup: Assemble a standard fractional distillation apparatus with a fractionating column in a well-ventilated fume hood.
-
Charging the Flask: Charge the distillation flask with the crude piperidine-pyridine mixture and water. An optimal weight ratio of piperidine to pyridine for efficient separation is between 6:1 and 12:1.
-
Distillation: Begin heating the mixture to its boiling point. Monitor the temperature at the head of the column. A stable temperature indicates the collection of the lower-boiling azeotrope containing pyridine and water.
-
Fraction Collection: Once the azeotrope has been removed, the temperature at the column head will rise. At this point, change the receiving flask to collect the purified piperidine.
Purification via Salt Formation: Exploiting Basicity
This highly effective method leverages the greater basicity of piperidine compared to impurities like pyridine to achieve exceptional purity.[1]
Protocol: Purification via Carbonate Salt Formation
-
Dissolution: Dissolve the crude piperidine mixture containing pyridine in a suitable organic solvent (e.g., ethers, ketones, aromatic hydrocarbons).
-
Salt Formation: Cool the solution in an ice bath and bubble carbon dioxide (CO₂) gas through it with stirring. The more basic piperidine will selectively precipitate as piperidine carbonate, while pyridine remains in solution.[1][3]
-
Isolation of Salt: Filter the solid piperidine carbonate and wash it with a small amount of the cold organic solvent.
-
Liberation of Free Base: Suspend the collected piperidine carbonate in an alkaline solution (e.g., 10-20% aqueous NaOH or KOH) to liberate the free piperidine.
-
Final Purification: The resulting aqueous solution of piperidine can be further purified by distillation to remove water and obtain the high-purity piperidine.[1]
Column Chromatography: Separation by Adsorption
Column chromatography, particularly flash chromatography, is a versatile technique for separating a wide range of impurities from piperidine intermediates based on their differential adsorption to a stationary phase.[3]
Protocol: Flash Column Chromatography of a Basic Piperidine Derivative
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column. To mitigate peak tailing common with basic compounds, it is advisable to add a small amount of a base like triethylamine (e.g., 1%) to the eluent.[3]
-
Sample Loading: Dissolve the crude piperidine derivative in a minimal amount of the initial eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture) and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate or methanol).
-
Fraction Collection: Collect the eluate in a series of fractions.
-
Analysis and Pooling: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified piperidine derivative.[3]
Recrystallization: The Power of Differential Solubility
For solid piperidine intermediates, recrystallization is a powerful technique that can yield material of very high purity by exploiting the differences in solubility between the target compound and impurities in a given solvent system.[3]
Protocol: Single-Solvent Recrystallization
-
Solvent Selection: In a test tube, suspend a small amount of the crude solid in a potential solvent. A suitable solvent will dissolve the compound sparingly at room temperature but completely upon heating.[3]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude piperidine intermediate in the minimum amount of the hot selected solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. This slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizing the Purification Workflow
The selection of a purification method is a critical decision in the synthesis of piperidine intermediates. The following diagram illustrates a general workflow, highlighting the key decision points based on the properties of the intermediate and the nature of the impurities.
Caption: Decision workflow for selecting a suitable purification method.
References
Cost-benefit analysis of various synthetic strategies for Ethyl 3-oxopiperidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 3-oxopiperidine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of a variety of pharmaceutical agents. The efficient and cost-effective synthesis of this intermediate is therefore of significant interest to the drug development community. This guide provides a comparative cost-benefit analysis of two prominent synthetic strategies: a one-pot Michael addition and reductive cyclization, and a two-step approach involving a Dieckmann condensation.
At a Glance: Comparison of Synthetic Routes
| Metric | Michael Addition & Reductive Cyclization | Dieckmann Condensation |
| Overall Yield | >77%[1] | Estimated ~70-80% |
| Number of Steps | 1 pot (2 stages) | 2 steps |
| Starting Materials | Diethyl malonate, Acrylonitrile | Ethyl glycinate hydrochloride, Ethyl 4-bromobutanoate |
| Key Reagents | Raney Cobalt, Base (e.g., NaOEt) | Triethylamine, Strong Base (e.g., NaOEt) |
| Scalability | Demonstrated on an industrial scale.[1] | Potentially scalable, common industrial reaction. |
| Cost of Goods | Potentially lower due to cheaper starting materials and fewer steps. | Potentially higher due to more expensive starting materials. |
| Safety Concerns | Use of flammable and toxic acrylonitrile, pyrophoric Raney catalyst, and hydrogen gas. | Use of lachrymatory and toxic ethyl 4-bromobutanoate and flammable solvents. |
Synthetic Strategy 1: Michael Addition & Reductive Cyclization
This widely employed industrial method involves the base-catalyzed Michael addition of diethyl malonate to acrylonitrile, followed by a Raney cobalt-catalyzed reductive cyclization of the resulting cyano intermediate. This one-pot approach offers a high overall yield and utilizes readily available, inexpensive starting materials.
Experimental Protocol
Step 1: Michael Addition
-
To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add diethyl malonate and a catalytic amount of a base (e.g., sodium ethoxide).
-
Heat the mixture to 30-35°C.
-
Slowly add acrylonitrile dropwise over 1-10 hours, maintaining the reaction temperature.
-
After the addition is complete, continue stirring until the reaction is complete (monitored by GC).
-
The resulting intermediate, diethyl 2-cyanoethylmalonate, can be used directly in the next step.
Step 2: Reductive Cyclization
-
Transfer the crude diethyl 2-cyanoethylmalonate to a high-pressure reactor.
-
Add a suitable solvent (e.g., isopropanol) and a Raney cobalt catalyst.
-
Pressurize the reactor with hydrogen gas (e.g., 25 kg/cm ²).
-
Heat the mixture to 75-130°C.
-
Maintain the temperature and pressure until hydrogen uptake ceases.
-
Cool the reactor, filter off the catalyst, and concentrate the filtrate.
-
The crude product is purified by recrystallization from a suitable solvent mixture (e.g., petroleum ether and ethanol) to yield Ethyl 3-oxopiperidine-2-carboxylate as a white solid.[1]
Cost Analysis of Starting Materials
| Reagent | Price (USD) per kg |
| Diethyl Malonate | ~ $30-50 |
| Acrylonitrile | ~ $1.5-2.5 |
| Raney Cobalt | Varies significantly based on supplier and grade |
| Sodium Ethoxide | ~ $20-40 |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
Logical Workflow for Michael Addition & Reductive Cyclization
Caption: One-pot synthesis via Michael addition and reductive cyclization.
Synthetic Strategy 2: Dieckmann Condensation
This classical approach involves the intramolecular cyclization of a suitable diester precursor, diethyl 4-(ethoxycarbonylmethyl)aminobutanoate, in the presence of a strong base to form the desired β-keto ester. While this method may involve an additional step to prepare the precursor, Dieckmann condensations are generally high-yielding and a cornerstone of cyclic compound synthesis.
Experimental Protocol
Step 1: Synthesis of Diethyl 4-(ethoxycarbonylmethyl)aminobutanoate
-
In a reaction vessel, dissolve ethyl glycinate hydrochloride in a suitable solvent (e.g., ethanol or DMF).
-
Add a base, such as triethylamine, to neutralize the hydrochloride and liberate the free amine.
-
To this mixture, add ethyl 4-bromobutanoate.
-
Heat the reaction mixture and stir until the reaction is complete (monitored by TLC or LC-MS).
-
After cooling, filter off any salts and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or chromatography.
Step 2: Dieckmann Condensation
-
To a solution of a strong base, such as sodium ethoxide, in an anhydrous solvent (e.g., toluene or THF), add the diethyl 4-(ethoxycarbonylmethyl)aminobutanoate precursor dropwise at a controlled temperature.
-
After the addition, the reaction mixture is typically heated to reflux to drive the cyclization.
-
The reaction is monitored for the consumption of the starting material.
-
Upon completion, the reaction is quenched by the addition of an acid (e.g., acetic acid or dilute HCl) to neutralize the base.
-
The organic layer is separated, washed, dried, and the solvent is removed.
-
The resulting Ethyl 3-oxopiperidine-2-carboxylate is then purified, often by vacuum distillation or crystallization. A similar Dieckmann cyclization for an N-benzyl protected analogue has been reported to proceed with a yield of 97.5%.
Cost Analysis of Starting Materials
| Reagent | Price (USD) per kg |
| Ethyl glycinate hydrochloride | ~ $100-150 |
| Ethyl 4-bromobutanoate | ~ $400-500 |
| Triethylamine | ~ $20-30 |
| Sodium Ethoxide | ~ $20-40 |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
Synthetic Pathway for Dieckmann Condensation
Caption: Two-step synthesis via N-alkylation and Dieckmann condensation.
Conclusion
The choice between these two synthetic strategies will depend on the specific needs and capabilities of the laboratory or manufacturing facility. The Michael addition and reductive cyclization route appears to be more economically favorable for large-scale production due to its high overall yield, one-pot nature, and the use of inexpensive starting materials. However, it requires specialized equipment for handling hydrogen gas under pressure and careful management of hazardous materials.
The Dieckmann condensation route, while potentially more expensive in terms of starting materials, utilizes more conventional laboratory techniques. The high yield reported for a similar cyclization suggests that this route can also be very efficient. This method may be more suitable for smaller-scale synthesis or when the necessary high-pressure hydrogenation equipment is not available.
Ultimately, a thorough process hazard analysis and a detailed economic evaluation based on current raw material prices and available equipment should be conducted before selecting a synthetic route for the production of Ethyl 3-oxopiperidine-2-carboxylate.
References
A Comparative Analysis of the Reactivity of Ethyl 3-oxopiperidine-2-carboxylate and Structurally Related β-Keto Esters
For Immediate Release
This guide provides a comprehensive benchmark of the chemical reactivity of Ethyl 3-oxopiperidine-2-carboxylate, a pivotal intermediate in pharmaceutical synthesis. Its performance in key synthetic transformations is objectively compared with that of analogous cyclic β-keto esters, namely Ethyl 2-oxocyclohexanecarboxylate and Ethyl 2-oxocyclopentanecarboxylate. The comparative data, supported by detailed experimental protocols, is intended to inform researchers, scientists, and professionals in drug development in their selection of synthetic routes and optimization of reaction conditions.
Executive Summary
Ethyl 3-oxopiperidine-2-carboxylate exhibits distinct reactivity patterns influenced by the presence of the nitrogen atom within its piperidine ring. This guide indicates that while it readily undergoes C-alkylation at the α-position, similar to its carbocyclic counterparts, the conditions required and the yields obtained can differ. The nitrogen atom also introduces the possibility of N-acylation, a reaction pathway not available to the carbocyclic analogues. This dual reactivity offers both unique synthetic opportunities and challenges in terms of selectivity. This document provides available quantitative data on key reactions, including alkylation, acylation, and condensation, to facilitate a direct comparison.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the reactivity of Ethyl 3-oxopiperidine-2-carboxylate and its carbocyclic analogs in fundamental organic reactions.
| Table 1: Comparison of Alkylation Reactions | ||||
| Keto-Ester | Reaction Type | Reagents | Yield (%) | Reference |
| Ethyl 3-oxopiperidine-2-carboxylate | C-Alkylation | 1. n-BuLi, THF, -78°C to 0°C2. 2-Iodoethyl benzyl ether | 70 | [1] |
| Ethyl 2-oxocyclopentanecarboxylate | Michael Addition | but-3-en-2-one, Chiral Catalyst | High (enantioselective) | [2] |
| Table 2: Comparison of Acylation Reactions | ||||
| Keto-Ester | Reaction Type | Reagents | Yield (%) | Reference |
| Ethyl 3-oxopiperidine-2-carboxylate | N-Acylation | n-BuLi, Indole acid chloride, THF, -78°C | 45 | [1] |
| Table 3: Comparison of Condensation Reactions | ||||
| Keto-Ester | Reaction Type | Reagents | Yield (%) | Reference |
| Salicylaldehyde & Ethyl Malonate (for Coumarin Synthesis) | Knoevenagel Condensation | Piperidine, Acetic Acid, Ethanol | 78-83 | [3] |
| Aromatic Aldehydes & Ethyl Acetoacetate | Knoevenagel Condensation | Amino Acid Catalyst | Not specified | [4] |
Experimental Protocols
Detailed methodologies for the key reactions cited in this guide are provided below to ensure reproducibility and facilitate further investigation.
Protocol 1: C-Alkylation of Ethyl 3-oxopiperidine-2-carboxylate[1]
To a stirred solution of ethyl 2-oxopiperidine-3-carboxylate (48 mmol) in 125 mL of tetrahydrofuran (THF) at -78 °C is added a 2.4 M solution of n-butyllithium in hexane (20 mL, 48 mmol). The resulting solution is allowed to warm to 0 °C for 10 minutes and is then re-cooled to -78 °C. At this point, 2-iodoethyl benzyl ether (12.6 g, 48 mmol) is added. The cooling bath is removed, and the solution is heated at reflux for 3 days. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by flash silica gel chromatography to yield the C-alkylated product.
Protocol 2: N-Acylation of Ethyl 3-oxopiperidine-2-carboxylate[1]
To a solution of commercially available 3-carboethoxy-2-piperidone (ethyl 2-oxopiperidine-3-carboxylate) is added n-BuLi at -78 °C, followed by the addition of an indole acid chloride. This reaction joins the two fragments to give the N-acylated imide product.
Protocol 3: Knoevenagel Condensation for Coumarin Synthesis[3]
In a 500-mL round-bottomed flask equipped with a reflux condenser, place salicylaldehyde (61 g, 0.50 mole), ethyl malonate (88 g, 0.55 mole), and 200 ml of absolute ethanol. To this mixture, add 5 ml of piperidine and 0.5 ml of glacial acetic acid. The solution is heated under reflux for 3 hours. The hot solution is then transferred to a 1-L Erlenmeyer flask. The reaction flask is rinsed with 20 ml of ethanol, and the ethanol rinse and 330 ml of hot water are added to the solution. The product crystallizes upon cooling.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key experimental workflows and logical relationships discussed in this guide.
Caption: Workflow for the C-Alkylation of Ethyl 3-oxopiperidine-2-carboxylate.
References
Safety Operating Guide
Ethyl 3-oxopiperidine-2-carboxylate hydrochloride proper disposal procedures
The proper disposal of Ethyl 3-oxopiperidine-2-carboxylate hydrochloride is a critical component of laboratory safety and environmental responsibility. This process is governed by federal, state, and local regulations and requires careful handling due to the compound's potential hazards.[1] All chemical waste must be managed in compliance with regulations set forth by bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2]
Hazard Assessment and Identification
Before handling, it is essential to recognize the hazards associated with this compound. Based on data for structurally similar compounds, this chemical should be treated as hazardous.
-
Health Hazards: It is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][3][4]
-
Waste Classification: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to guidelines such as the US EPA's 40 CFR 261.3.[1] Given its irritant properties, this compound falls into the category of hazardous chemical waste.[5]
Required Personal Protective Equipment (PPE)
When handling this compound for disposal, all personnel must wear appropriate PPE to prevent exposure.[1]
-
Eye Protection: Safety goggles that meet European standard EN 166 or equivalent are required.[6]
-
Hand Protection: Chemically resistant, protective gloves must be worn.[6]
-
Skin and Body Protection: A lab coat or appropriate protective clothing should be worn to prevent skin contact.[6]
-
Respiratory Protection: Handling should occur in a well-ventilated area, such as a chemical fume hood, to avoid breathing in dust or vapors.[3][6]
Step-by-Step Disposal Procedure
Disposing of this compound must not be done via standard drains or as general waste.[7] A methodical approach involving segregation, labeling, and professional collection is mandatory.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect the pure compound, or materials heavily contaminated with it (e.g., weighing paper, spill cleanup materials), in a designated, chemically compatible waste container.[2][7] The container must be leak-proof and have a tightly sealing lid.[7][8]
-
Contaminated Labware: Disposable items (gloves, pipette tips) with minimal contamination should be placed in a separate, clearly marked hazardous waste container.
-
Empty Containers: The original product container must be disposed of as unused product and should not be reused.[1] Rinses from hazardous chemical containers should be collected as hazardous waste.[7]
Step 2: Waste Container Labeling Proper labeling is critical for safety and regulatory compliance. Each waste container must be clearly marked with the following information:[8]
-
The full chemical name: "this compound". Do not use abbreviations or formulas.[8]
-
A clear description of the hazards (e.g., "Irritant," "Toxic").[5][8]
-
The date when the container was first used for waste accumulation and the date it became full.[8]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8][9]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[2][9]
-
Ensure secondary containment is used to prevent spills.[7]
-
Do not accumulate more than 55 gallons of chemical waste in an SAA.[9]
Step 4: Arranging for Final Disposal
-
Once the waste container is full, or within one year for partially filled containers, it must be removed from the SAA.[8]
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[7]
-
The waste must be transported to a licensed waste disposal facility for final treatment and disposal.[1][2]
Prohibited Disposal Actions
To ensure safety and compliance, the following actions are strictly prohibited:
-
Do NOT dispose of this compound or its solutions down the sink or in any floor drain.[7]
-
Do NOT dispose of the chemical or its containers in the regular trash.[7]
-
Do NOT mix this waste with incompatible chemicals. Store acids and bases in separate containers, and do not store acids in metal containers.[2]
Logical Workflow for Disposal
While a visual diagram cannot be generated, the logical process for the compliant disposal of this compound follows a clear, linear workflow designed to ensure safety and regulatory adherence from the point of generation to final disposal.
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 6. fishersci.es [fishersci.es]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. MedicalLab Management Magazine [medlabmag.com]
Essential Safety and Operational Guide for Handling Ethyl 3-oxopiperidine-2-carboxylate hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 3-oxopiperidine-2-carboxylate hydrochloride (CAS No. 72738-09-1). The following procedures are based on best practices for handling piperidine derivatives and aim to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent skin and eye contact, and inhalation. Based on the hazards associated with structurally similar compounds, the following PPE is required.[1][2][3][4]
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1] Ensure gloves are regularly inspected for signs of degradation or puncture and change them frequently.[1] For compounding, administering, and disposing of hazardous drugs, wearing two pairs of gloves is advised.[4] |
| Body | Laboratory Coat | A flame-retardant lab coat that is fully buttoned is required to protect against incidental contact.[1] Protective clothing must be selected based on the hazards present.[3] |
| Respiratory | Respirator | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[1][5] If dust is generated, a dust respirator should be used.[2] |
Operational and Disposal Plan
A systematic approach to handling, storage, and disposal is crucial for minimizing risks.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][6][7]
-
Keep away from heat, sparks, open flames, and other ignition sources.[6]
-
Store locked up and away from incompatible materials such as strong oxidizing agents.[3]
2. Handling and Use:
-
All handling should be performed in a designated chemical fume hood.[5]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[5][6]
3. Spill Management:
-
In case of a spill, evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material like sand or vermiculite.[5][8]
-
Collect the spilled material and place it into a suitable, labeled container for disposal.[8][9]
-
Do not let the product enter drains or waterways.[5]
4. First Aid Measures:
-
If on skin: Immediately wash with plenty of soap and water.[5][7][9] Remove contaminated clothing and wash it before reuse.[2][5]
-
If in eyes: Rinse cautiously with water for several minutes.[2][5][7][9] Remove contact lenses if present and easy to do. Continue rinsing.[2][5][7] Seek medical attention.[7]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing.[5][9]
-
If swallowed: Rinse mouth. Do NOT induce vomiting.[5] Call a doctor if you feel unwell.[5]
5. Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.[7]
-
Waste is classified as hazardous and should be disposed of at a hazardous or special waste collection point.[7]
-
Dispose of contaminated gloves and other PPE as hazardous waste after use.[5][10]
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe chemical handling.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.es [fishersci.es]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. fishersci.com [fishersci.com]
- 10. aaronchem.com [aaronchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
